Product packaging for Xanthevodine(Cat. No.:CAS No. 477-78-1)

Xanthevodine

Cat. No.: B13753561
CAS No.: 477-78-1
M. Wt: 299.28 g/mol
InChI Key: XKWQECWFQVTROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Xanthevodine is a useful research compound. Its molecular formula is C16H13NO5 and its molecular weight is 299.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO5 B13753561 Xanthevodine CAS No. 477-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,11-dimethoxy-5H-[1,3]dioxolo[4,5-b]acridin-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-19-13-10-11(14(20-2)16-15(13)21-7-22-16)17-9-6-4-3-5-8(9)12(10)18/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWQECWFQVTROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C3=C1C(=O)C4=CC=CC=C4N3)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197251
Record name Xanthevodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-78-1
Record name Xanthevodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XANTHEVODINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xanthevodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHEVODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO4OI3P3HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling Xanthevodine: A Technical Guide to its Discovery and Natural Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthevodine, a naturally occurring acridone alkaloid, has been identified in select plant species. This technical guide provides a comprehensive overview of the discovery, natural sources, and fundamental chemical properties of this compound. While research on its biological activity is limited, this document lays the groundwork for future investigation by consolidating the available information on its origins and characteristics.

Introduction

This compound (CAS No. 477-78-1) is a heterocyclic organic compound with the systematic IUPAC name 4,11-dimethoxy-5H-[1][2]dioxolo[4,5-b]acridin-10-one.[2][3] Its molecular formula is C₁₆H₁₃NO₅, and it has a molecular weight of 299.28 g/mol .[2][3] The chemical structure of this compound is characterized by a pentacyclic system, featuring a dimethoxy-substituted acridone core fused with a methylenedioxy group. This unique structural framework places it within the broader class of acridone alkaloids, a group of compounds known for their diverse pharmacological activities.

Discovery of this compound

While the precise historical details of the initial discovery of this compound are not extensively documented in readily available literature, its identification is tied to phytochemical investigations of its natural sources. The scientific community's knowledge of this compound has primarily emerged from systematic studies of the chemical constituents of specific plant genera.

Natural Sources of this compound

To date, this compound has been identified in at least two distinct plant species:

  • Euodia rutaecarpa : This plant, belonging to the Rutaceae family, is a well-known source of various alkaloids.[3][4][5][6] Phytochemical analyses of Euodia species have led to the isolation and characterization of numerous compounds, including this compound.

  • Limonium bicolor : Also known as sea lavender, this species from the Plumbaginaceae family has been found to contain this compound.[1] This discovery is noteworthy as it indicates the presence of this acridone alkaloid in a different plant family, suggesting a potentially broader distribution in the plant kingdom than is currently known.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 477-78-1[2][3]
Molecular Formula C₁₆H₁₃NO₅[2][3]
Molecular Weight 299.28 g/mol [2][3]
IUPAC Name 4,11-dimethoxy-5H-[1][2]dioxolo[4,5-b]acridin-10-one[2]
Appearance Reported as a clear oily liquid (commercial preparation)[1]
Purity (commercial) ≥95%[1]
Storage Room temperature, sealed well[1]

Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of this compound are not extensively described in recent, readily accessible scientific literature. However, a general workflow for the isolation of alkaloids from plant material can be inferred and is presented below. It is important to note that specific optimization of solvents and chromatographic conditions would be necessary for the targeted isolation of this compound.

General Workflow for Alkaloid Isolation from Plant Material

experimental_workflow start Plant Material (e.g., Euodia rutaecarpa fruits) extraction Solvent Extraction (e.g., Methanol or Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration in vacuo filtration->concentration crude_extract Crude Extract concentration->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition alkaloid_fraction Crude Alkaloid Fraction acid_base_partition->alkaloid_fraction chromatography Column Chromatography (e.g., Silica Gel, Alumina) alkaloid_fraction->chromatography fractions Eluted Fractions chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Pure this compound tlc->pure_compound Combine pure fractions structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of alkaloids from plant sources.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available data on the biological activity and potential signaling pathways of this compound. While its structural relatives, the acridone alkaloids, are known to exhibit a range of biological effects including anticancer, antimicrobial, and anti-inflammatory properties, specific studies on this compound are needed to determine its pharmacological profile.

The acridone scaffold is known to interact with various biological targets. A hypothetical signaling pathway that other acridone alkaloids are involved in is presented below as a potential starting point for future research on this compound.

hypothetical_signaling_pathway This compound This compound (Hypothetical) receptor Cell Surface Receptor (e.g., Kinase) This compound->receptor Binds/Modulates downstream_kinase Downstream Kinase Cascade (e.g., MAPK pathway) receptor->downstream_kinase Activates/Inhibits transcription_factor Transcription Factor (e.g., AP-1, NF-κB) downstream_kinase->transcription_factor Phosphorylates gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammation) gene_expression->cellular_response

Caption: A hypothetical signaling pathway for acridone alkaloids like this compound.

Future Directions

The existing body of knowledge on this compound is limited, presenting a clear opportunity for further research. Key areas for future investigation include:

  • Systematic Screening for Biological Activity: A comprehensive screening of this compound against a panel of biological targets is warranted to identify any potential therapeutic applications.

  • Isolation and Structure Elucidation from Natural Sources: Detailed studies documenting the efficient isolation of this compound from Euodia rutaecarpa and Limonium bicolor, along with modern spectroscopic data, would be of great value to the natural products community.

  • Total Synthesis: The development of a robust and efficient total synthesis of this compound would provide a reliable source of the compound for extensive biological evaluation and the generation of analogues for structure-activity relationship studies.

  • Investigation of Biosynthetic Pathways: Elucidating the biosynthetic pathway of this compound in its host plants could open avenues for biotechnological production.

Conclusion

This compound is a structurally interesting acridone alkaloid with a confirmed presence in at least two plant species. While its discovery and natural sources have been established, a significant gap exists in the understanding of its biological properties. This guide consolidates the current knowledge and provides a framework for future research to unlock the potential of this natural product. The unique chemical structure of this compound makes it a compelling target for further investigation in the fields of medicinal chemistry and drug discovery.

References

Xanthevodine: A Technical Whitepaper on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthevodine is a naturally occurring alkaloid with a molecular formula of C16H13NO5.[1] This document provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of public data, this guide also highlights areas where further research is required to fully characterize this compound. This paper is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C16H13NO5PubChem CID 68064[1]
Molecular Weight 299.28 g/mol PubChem CID 68064[1]
IUPAC Name 4,11-dimethoxy-5H-[1][2]dioxolo[4,5-b]acridin-10-onePubChem CID 68064[1]
CAS Number 477-78-1PubChem CID 68064
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H-NMR, ¹³C-NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, are not available in the public search results. Such data is critical for the unambiguous identification and characterization of the compound.

Experimental Protocols

Hypothetical Isolation and Purification Workflow

While a specific, detailed protocol for the isolation and purification of this compound has not been found in the available literature, a general workflow can be proposed based on standard methods for isolating natural products from plant sources. This hypothetical workflow is presented below to guide future experimental design.

experimental_workflow start Plant Material (e.g., Zanthoxylum species) extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration fractionation Column Chromatography (Silica Gel) concentration->fractionation purification Preparative HPLC fractionation->purification characterization Spectroscopic Analysis (NMR, MS, IR, UV-Vis) purification->characterization end Pure this compound characterization->end

Caption: Hypothetical workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and mechanism of action of this compound in the reviewed literature. While related compounds such as xanthones and flavonoids have been reported to exhibit a range of biological effects, including anti-inflammatory and anticancer activities, the specific signaling pathways modulated by this compound remain to be elucidated.

Due to the absence of this information, a diagram of a signaling pathway involving this compound cannot be generated at this time. Future research should focus on screening this compound for various biological activities and identifying its molecular targets and downstream signaling cascades.

Conclusion and Future Directions

This compound is a natural product with a defined chemical structure but limited characterization in terms of its physicochemical properties and biological activities. This technical guide summarizes the currently available information and underscores the significant gaps in our knowledge. To fully assess the potential of this compound for drug development, future research should prioritize:

  • Experimental determination of physical properties: Melting point, boiling point, and solubility in a range of solvents.

  • Comprehensive spectroscopic analysis: Acquisition and interpretation of ¹H-NMR, ¹³C-NMR, IR, UV-Vis, and mass spectrometry data.

  • Development and validation of an efficient isolation and purification protocol.

  • In-depth biological evaluation: Screening for anticancer, anti-inflammatory, and other relevant activities, followed by mechanism of action studies to identify specific molecular targets and signaling pathways.

Addressing these research gaps will be crucial in unlocking the therapeutic potential of this compound.

References

Unraveling the Enigma of Xanthevodine: A Technical Guide to the Mechanism of Action of Acridone Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct, in-depth research on the specific mechanism of action of Xanthevodine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities and hypothesized mechanisms of action for acridone alkaloids, the chemical class to which this compound belongs. This information serves as a foundational resource for researchers and drug development professionals investigating this compound and related compounds.

Acridone alkaloids are a class of naturally occurring heterocyclic compounds found in various plant families, notably Rutaceae.[1] These compounds have garnered significant interest in the scientific community due to their broad spectrum of biological activities. While the precise molecular mechanisms of many acridone alkaloids, including this compound, are not fully elucidated, ongoing research points towards several key pathways and cellular targets. This technical guide aims to synthesize the current understanding of acridone alkaloid bioactivity, providing a framework for future investigation into this compound.

General Biological Activities of Acridone Alkaloids

Acridone alkaloids exhibit a wide range of pharmacological effects, making them promising candidates for drug discovery. Their biological activities have been observed in numerous in vitro and in vivo studies. The primary activities reported for this class of compounds are summarized below.

Biological ActivityDescriptionReference
Cytotoxic/Anticancer Acridone alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. This is one of the most studied properties of this class of compounds.[2][3][2][3]
Antimalarial Several acridone alkaloids have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[3][3]
Antimicrobial This class of compounds has been reported to possess activity against a range of bacteria and fungi.[4]
Enzyme Inhibition Acridone alkaloids are known to inhibit various enzymes, which is a key aspect of their mechanism of action.[4]
Anti-inflammatory Some acridone alkaloids have been shown to possess anti-inflammatory properties.
Antiviral Antiviral activity has also been reported for some members of the acridone alkaloid family.[3]

Hypothesized Mechanisms of Action

The diverse biological effects of acridone alkaloids are believed to stem from their ability to interact with multiple cellular targets and pathways. The planar structure of the acridone nucleus is a key feature that facilitates some of these interactions.

1. DNA Intercalation and Topoisomerase Inhibition:

A primary hypothesized mechanism for the cytotoxic and anticancer activity of many acridone-containing compounds is their ability to intercalate into DNA. The planar aromatic ring system of the acridone scaffold can insert between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Furthermore, this DNA intercalation can interfere with the function of topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription. By stabilizing the DNA-topoisomerase complex, acridone alkaloids can lead to double-strand breaks in the DNA, a catastrophic event for the cell.

2. Enzyme Inhibition:

Beyond topoisomerases, acridone alkaloids have been shown to inhibit other key enzymes involved in cellular signaling and proliferation. While specific targets for this compound have not been identified, related compounds have been shown to inhibit protein kinases, which are critical regulators of a vast array of cellular processes, including cell growth, differentiation, and apoptosis.

3. Induction of Apoptosis:

The cytotoxic effects of acridone alkaloids are often linked to their ability to induce programmed cell death, or apoptosis. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DNA damage caused by topoisomerase inhibition is a strong trigger for the intrinsic apoptotic pathway.

4. Effects on Photosynthesis:

Interestingly, some acridone alkaloids have been found to inhibit photosynthesis by acting as Hill reaction inhibitors, with interaction sites at both photosystem I and photosystem II.[5] This highlights the diverse range of biological systems that can be affected by this class of compounds.

Potential Signaling Pathways

Based on the known biological activities of acridone alkaloids, a conceptual signaling pathway can be proposed. This diagram illustrates the potential points of intervention for this class of compounds, leading to their observed cellular effects.

Acridone Alkaloid Signaling Pathways Conceptual Signaling Pathways of Acridone Alkaloids Acridone Acridone Alkaloid (e.g., this compound) DNA Nuclear DNA Acridone->DNA Intercalation Topo Topoisomerase Acridone->Topo Inhibition Kinase Protein Kinases Acridone->Kinase Inhibition Replication DNA Replication & Transcription DNA->Replication DSB DNA Double-Strand Breaks DNA->DSB Topo->Replication Topo->DSB Signaling Cellular Signaling (Proliferation, Survival) Kinase->Signaling Mito Mitochondria Apoptosis Apoptosis Mito->Apoptosis CellCycle Cell Cycle Arrest Replication->CellCycle DSB->Mito DSB->Apoptosis DSB->CellCycle Signaling->CellCycle

Caption: Potential mechanisms of acridone alkaloids.

Experimental Workflow for Elucidating the Mechanism of Action

For researchers aiming to specifically determine the mechanism of action of this compound, a structured experimental workflow is essential. The following diagram outlines a logical progression of experiments, from initial screening to in vivo validation.

Experimental Workflow for MOA of this compound Workflow for Mechanism of Action Studies Start Start: this compound Screening Phase 1: In Vitro Screening - Cytotoxicity Assays (e.g., MTT) - Antimicrobial Assays - Anti-inflammatory Assays Start->Screening TargetID Phase 2: Target Identification - Affinity Chromatography - In Silico Docking - Enzyme Inhibition Assays - Reporter Gene Assays Screening->TargetID Identified Activity Pathway Phase 3: Pathway Analysis - Western Blotting - Gene Expression Profiling (RNA-seq) - Immunofluorescence TargetID->Pathway Putative Target(s) InVivo Phase 4: In Vivo Validation - Animal Models of Disease - Pharmacokinetic/Pharmacodynamic Studies - Toxicity Studies Pathway->InVivo Validated Pathway End Elucidation of Mechanism of Action InVivo->End Confirmed MOA

Caption: A generalized experimental workflow.

Conclusion and Future Directions

This compound, as a member of the acridone alkaloid family, holds potential for further investigation as a bioactive compound. While its specific mechanism of action remains to be uncovered, the broader knowledge of acridone alkaloids provides a strong starting point for research. Future studies should focus on a systematic evaluation of this compound's effects on various cell lines and its interactions with key cellular targets such as DNA, topoisomerases, and protein kinases. The experimental workflow outlined in this guide provides a roadmap for such investigations. A deeper understanding of this compound's molecular interactions will be crucial for unlocking its potential therapeutic applications.

References

An In-depth Technical Guide to the Biosynthesis of Xanthevodine in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthevodine, a member of the acridone alkaloid family, exhibits a range of biological activities that make it a compound of interest for pharmaceutical research and development. Understanding its biosynthesis in plants is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound. It details the precursor molecules, key enzymatic reactions, and proposed intermediate steps leading to the formation of this complex alkaloid. The guide includes structured tables of quantitative data on relevant enzymes, detailed experimental protocols for key analytical and biochemical procedures, and a visual representation of the biosynthetic pathway to facilitate a deeper understanding for researchers in the field.

Introduction to this compound and Acridone Alkaloids

This compound is a structurally complex acridone alkaloid with the chemical formula C₁₆H₁₃NO₅. Acridone alkaloids are a class of nitrogen-containing secondary metabolites found predominantly in plants of the Rutaceae family.[1] The core structure of these compounds is a tricyclic acridone scaffold, which is biosynthetically derived from the condensation of an anthranilate derivative and acetate units.[2][3] The diverse array of acridone alkaloids found in nature arises from various modifications to this basic scaffold, including hydroxylation, methylation, prenylation, and the formation of additional rings, such as the characteristic methylenedioxy bridge present in this compound.[4]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the acridone core.

  • N-methylation of the acridone nitrogen.

  • A series of tailoring reactions including hydroxylations, O-methylations, and the formation of a methylenedioxy bridge to yield the final this compound structure.

While the complete step-by-step pathway to this compound has not been fully elucidated in a single plant species, a putative pathway can be constructed based on the well-characterized biosynthesis of other acridone alkaloids, particularly in cell cultures of Ruta graveolens.[5]

Formation of the Acridone Core: The Role of Acridone Synthase

The central step in the biosynthesis of all acridone alkaloids is the formation of the tricyclic acridone skeleton. This reaction is catalyzed by the enzyme acridone synthase (ACS) , a type III polyketide synthase.[6] ACS catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to produce 1,3-dihydroxy-N-methylacridone .[7][8] This reaction proceeds in a manner analogous to that of chalcone synthase in flavonoid biosynthesis.[5]

The precursor, N-methylanthraniloyl-CoA, is derived from the primary metabolite anthranilic acid . The biosynthesis of this key precursor involves two enzymatic steps:

  • Anthranilate N-methyltransferase (ANMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of anthranilic acid, yielding N-methylanthranilic acid .[9]

  • Anthranilate-CoA ligase then activates N-methylanthranilic acid by ligating it to Coenzyme A, forming N-methylanthraniloyl-CoA .[8]

Proposed Tailoring Reactions Leading to this compound

Following the formation of the 1,3-dihydroxy-N-methylacridone core, a series of hydroxylation, O-methylation, and methylenedioxy bridge formation reactions are required to arrive at the final structure of this compound (4,11-dimethoxy-5H-[4][5]dioxolo[4,5-b]acridin-10-one). While the exact sequence of these events is not definitively established, a plausible pathway can be proposed based on known enzymatic activities in plant secondary metabolism.

The formation of the characteristic methylenedioxy bridge in various plant alkaloids, including some acridone and benzylisoquinoline alkaloids, is catalyzed by cytochrome P450-dependent monooxygenases of the CYP719 family .[10][11][12] These enzymes typically act on adjacent hydroxyl and methoxy groups on an aromatic ring to form the five-membered dioxole ring.

Based on this, a putative biosynthetic pathway from 1,3-dihydroxy-N-methylacridone to this compound is presented below.

G cluster_0 Core Acridone Formation cluster_1 Putative Tailoring Reactions Anthranilic_acid Anthranilic acid N_methylanthranilic_acid N-methylanthranilic acid Anthranilic_acid->N_methylanthranilic_acid ANMT N_methylanthraniloyl_CoA N-methylanthraniloyl-CoA N_methylanthranilic_acid->N_methylanthraniloyl_CoA Anthranilate-CoA ligase Acridone_core 1,3-dihydroxy-N-methylacridone N_methylanthraniloyl_CoA->Acridone_core Acridone Synthase (ACS) Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Acridone_core Intermediate1 1,3,4-trihydroxy-N-methylacridone Acridone_core->Intermediate1 Hydroxylase (P450) Intermediate2 1,3-dihydroxy-4-methoxy-N-methylacridone Intermediate1->Intermediate2 O-Methyltransferase Intermediate3 1-hydroxy-3,4-dimethoxy-N-methylacridone Intermediate2->Intermediate3 O-Methyltransferase Intermediate4 1,2-dihydroxy-3,4-dimethoxy-N-methylacridone Intermediate3->Intermediate4 Hydroxylase (P450) This compound This compound Intermediate4->this compound Methylenedioxy Bridge Forming Enzyme (CYP719)

Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the key enzymatic steps from the precursor anthranilic acid to the final product, this compound. The pathway involves the formation of the core acridone structure followed by a series of putative tailoring reactions.

Quantitative Data on Key Enzymes

Quantitative understanding of the enzymes involved in this compound biosynthesis is essential for metabolic engineering efforts. The following table summarizes available kinetic data for acridone synthase from Ruta graveolens cell cultures, a model system for studying acridone alkaloid biosynthesis.

EnzymeSubstrateApparent K_m_ (µM)Source
Acridone SynthaseN-methylanthraniloyl-CoA10.64[4][13]
Acridone SynthaseMalonyl-CoA32.8[4][13]

Table 1: Kinetic Parameters of Acridone Synthase from Ruta graveolens

Data on the kinetic parameters of the specific hydroxylases, O-methyltransferases, and the methylenedioxy bridge-forming enzyme involved in the latter stages of this compound biosynthesis are currently limited and represent an area for future research.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of the this compound biosynthetic pathway.

Extraction and Purification of Acridone Synthase from Plant Cell Cultures

This protocol is adapted from the purification of acridone synthase from Ruta graveolens cell suspension cultures.[4][13]

Objective: To purify acridone synthase for subsequent characterization.

Materials:

  • Ruta graveolens cell suspension cultures

  • Extraction buffer (e.g., potassium phosphate buffer with additives like EDTA and dithiothreitol)

  • Liquid nitrogen

  • Chromatography equipment (e.g., FPLC system)

  • Gel filtration column (e.g., Superdex 200)

  • Ion-exchange column (e.g., Q-Sepharose)

  • Bradford reagent for protein quantification

Procedure:

  • Harvest cultured plant cells by filtration and immediately freeze in liquid nitrogen.

  • Grind the frozen cells to a fine powder using a mortar and pestle.

  • Resuspend the cell powder in cold extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet cell debris.

  • Subject the supernatant (crude enzyme extract) to ammonium sulfate precipitation to concentrate the protein fraction containing acridone synthase.

  • Resuspend the protein pellet in a minimal volume of buffer and desalt using a desalting column.

  • Load the desalted protein sample onto a gel filtration column to separate proteins based on size. Collect fractions and assay for acridone synthase activity.

  • Pool the active fractions and load them onto an ion-exchange column.

  • Elute the bound proteins using a salt gradient. Collect fractions and assay for acridone synthase activity.

  • Pool the fractions containing purified acridone synthase and assess purity using SDS-PAGE.

  • Quantify the protein concentration using the Bradford assay.

Enzyme Assay for Acridone Synthase

Objective: To determine the activity of acridone synthase in a given sample.

Materials:

  • Purified or crude enzyme extract

  • N-methylanthraniloyl-CoA (substrate)

  • [¹⁴C]-Malonyl-CoA (radiolabeled substrate)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Ethyl acetate

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, N-methylanthraniloyl-CoA, and the enzyme sample.

  • Initiate the reaction by adding [¹⁴C]-malonyl-CoA.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a quenching agent (e.g., acetic acid).

  • Extract the reaction products (radiolabeled 1,3-dihydroxy-N-methylacridone) with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the residue in a small volume of a suitable solvent.

  • Add scintillation cocktail to the dissolved product and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated radiolabel per unit time per amount of protein.

Heterologous Expression of Biosynthetic Enzymes

Objective: To produce and characterize individual enzymes of the pathway in a heterologous host.

Materials:

  • cDNA library from the plant of interest

  • PCR primers for the target enzyme gene

  • Expression vector (e.g., pET vector for E. coli or pYES vector for yeast)

  • Competent E. coli or yeast cells

  • Appropriate growth media and inducers (e.g., IPTG for E. coli)

Procedure:

  • Isolate the full-length cDNA of the target enzyme (e.g., acridone synthase, a candidate P450) from the plant's cDNA library via PCR using specific primers.

  • Clone the amplified cDNA into a suitable expression vector.

  • Transform the expression construct into a suitable heterologous host (E. coli or yeast).

  • Grow the transformed cells to an appropriate density and induce protein expression.

  • Harvest the cells and prepare a crude protein extract by sonication or enzymatic lysis.

  • The crude extract can be used for initial activity assays, or the recombinant protein can be purified using affinity chromatography (if a tag was included in the construct).

Quantitative Analysis of Acridone Alkaloids by HPLC-MS/MS

Objective: To identify and quantify this compound and its biosynthetic intermediates in plant extracts.

Materials:

  • Plant tissue sample

  • Extraction solvent (e.g., methanol or ethanol)

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase HPLC column

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • Authentic standards of the target alkaloids (if available)

Procedure:

  • Homogenize the plant tissue in the extraction solvent.

  • Centrifuge the homogenate and collect the supernatant.

  • Filter the supernatant through a syringe filter before injection into the HPLC system.

  • Separate the alkaloids on the C18 column using a gradient elution with the mobile phases.

  • Detect and identify the compounds using the mass spectrometer in a selected reaction monitoring (SRM) mode for high selectivity and sensitivity.

  • Quantify the alkaloids by comparing the peak areas to a calibration curve generated with authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a dedicated set of enzymes that channel primary metabolites into the formation of a specialized acridone alkaloid. While the initial steps involving acridone synthase are relatively well-understood, the specific tailoring enzymes that decorate the acridone core to produce this compound remain to be fully characterized. The proposed pathway in this guide provides a roadmap for future research aimed at identifying and characterizing these elusive enzymes. The application of modern techniques such as transcriptomics, proteomics, and gene silencing, coupled with the heterologous expression and in vitro characterization of candidate enzymes, will be instrumental in fully elucidating the complete biosynthetic pathway of this compound. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable acridone alkaloids for pharmaceutical applications.

References

Xanthevodine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to Xanthevodine

This compound is a naturally occurring acridone alkaloid found in various plant species. Like other alkaloids, it is a nitrogen-containing organic compound with potential pharmacological activities. Understanding its solubility is a critical first step in its extraction, purification, and formulation for research and potential therapeutic applications.

Solubility of this compound in Organic Solvents

Based on the general principles of alkaloid solubility, this compound, as a free base, is expected to be soluble in a range of organic solvents but poorly soluble in water.[1][2][3][4] Alkaloid salts, conversely, tend to be soluble in water and alcohol.[1][3][4]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Polar solvents are effective at dissolving polar compounds, while nonpolar solvents are suitable for dissolving nonpolar compounds.[5] this compound's structure will dictate its polarity and, consequently, its solubility in different solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesExpected Solubility of this compound (Free Base)Rationale
Alcohols Methanol, EthanolSolubleAlcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of alkaloids which often contain heteroatoms capable of hydrogen bonding. Both alkaloidal bases and their salts are generally soluble in alcohol.[3]
Halogenated Hydrocarbons Chloroform, DichloromethaneSolubleThese solvents are effective at dissolving many organic compounds, and alkaloids are often readily soluble in them.[1][2][4]
Ethers Diethyl etherSolubleEther is a common solvent for the extraction of alkaloid free bases.[1][2][4]
Ketones AcetoneSolubleAcetone is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including alkaloids.[1]
Aromatic Hydrocarbons Benzene, TolueneSoluble to Sparingly SolubleThe solubility in these nonpolar solvents will depend on the overall polarity of the this compound molecule. Some alkaloids are soluble in benzene.[1]
Amphoteric Solvents N/ASome alkaloids exhibit amphoteric properties, meaning they can act as both an acid and a base.[2]Theobromine and theophylline are examples of amphoteric alkaloids.[2]

Note: This table is based on the general solubility characteristics of alkaloids. Experimental verification is necessary to determine the precise quantitative solubility of this compound.

Experimental Protocols

General Protocol for Alkaloid Extraction and Isolation

The extraction of alkaloids from plant material is a crucial first step. A general workflow is presented below, which can be adapted for the isolation of this compound.

G plant_material Powdered Plant Material moisten Moisten with Water and Mix with Lime plant_material->moisten extraction Extract with Organic Solvent (e.g., Ether, Chloroform) moisten->extraction concentrate Concentrate the Organic Extract extraction->concentrate acid_extraction Shake with Aqueous Acid concentrate->acid_extraction separation Separate Layers acid_extraction->separation aqueous_layer Aqueous Layer (Alkaloid Salts) separation->aqueous_layer Alkaloids partition into aqueous phase organic_layer Organic Layer (Impurities) separation->organic_layer Impurities remain in organic phase basify Basify Aqueous Layer (e.g., with Ammonia) aqueous_layer->basify re_extraction Re-extract with Organic Solvent basify->re_extraction final_extract Concentrated Organic Extract (Crude this compound) re_extraction->final_extract purification Purification (e.g., Chromatography) final_extract->purification pure_this compound Pure this compound purification->pure_this compound

A generalized workflow for the extraction and isolation of alkaloids.
Shake-Flask Method for Solubility Determination

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[5]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of pure this compound to a known volume of the selected organic solvent in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature using a shaker or magnetic stirrer for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE).[5]

  • Quantification: Determine the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

  • Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[5]

G start Start add_excess Add Excess this compound to Solvent start->add_excess agitate Agitate at Constant Temperature (24-72h) add_excess->agitate centrifuge Centrifuge to Separate Solid agitate->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze Filtrate by HPLC filter->analyze report Report Solubility (mg/mL or mol/L) analyze->report end End report->end

Workflow for the shake-flask solubility determination method.

Biological Context: Signaling Pathways

The biological activities of natural compounds are often mediated through their interaction with specific cellular signaling pathways. While the specific pathways modulated by this compound are a subject for further research, the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress, is a common target for various phytochemicals.[6]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Recruitment Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Ub This compound This compound (Hypothetical) This compound->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Transcription Gene Transcription (e.g., HO-1, NQO1) ARE->Transcription Initiates Maf Maf Nrf2_n->Maf Dimerizes with Maf->ARE Binds to

Hypothetical modulation of the Nrf2 signaling pathway by this compound.

In this proposed mechanism, this compound could potentially inhibit Keap1, a repressor protein of Nrf2. This would allow Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of antioxidant and cytoprotective genes. This is a representative pathway and requires experimental validation for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While quantitative data remains to be experimentally determined, the qualitative assessment and detailed protocols herein offer a robust starting point for further investigation. The provided diagrams for experimental workflows and a potential signaling pathway serve to visualize key processes relevant to the study of this promising natural compound.

References

In Silico Prediction of Xanthevodine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Xanthevodine is a naturally occurring xanthone, a class of heterocyclic compounds known for their diverse and potent biological activities. Xanthone derivatives have been identified as "privileged structures" in drug discovery, demonstrating a wide range of pharmacological effects, including anti-cancer and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds often stems from their ability to interact with multiple protein targets, such as protein kinases, cyclooxygenases, and topoisomerases.[1] As the exploration of natural products for novel drug leads continues, in silico computational methods have become indispensable. These approaches offer a rapid, cost-effective, and efficient means to predict the bioactivity, pharmacokinetics, and potential toxicity of compounds like this compound before undertaking extensive and resource-intensive laboratory experiments.[3]

This technical guide provides a comprehensive overview of the methodologies used in the in silico prediction of this compound's bioactivity. It is intended for researchers, scientists, and drug development professionals interested in applying computational tools to accelerate the discovery and characterization of novel therapeutic agents. The guide outlines a systematic workflow, from initial target identification to detailed molecular interaction analysis and pharmacokinetic profiling, presenting hypothetical data to illustrate the expected outcomes of such an investigation.

Core In Silico Prediction Workflow

The computational evaluation of a bioactive compound like this compound follows a structured workflow. This process begins with defining the compound and its potential biological targets and progresses through molecular docking simulations, pharmacokinetic and toxicity predictions, and finally, an analysis of its likely impact on cellular signaling pathways.

G A Compound Structure (this compound) B Target Identification (e.g., Kinases, NF-κB, MAPK) A->B F ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->F C Protein & Ligand Preparation B->C D Molecular Docking Simulation C->D E Binding Affinity & Interaction Analysis D->E G Signaling Pathway Mapping E->G H Hypothesis Generation (Mechanism of Action) G->H

Fig. 1: General workflow for the in silico analysis of this compound.

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein), forming a stable complex.[3][4] This method is crucial for understanding the molecular basis of a drug's activity and for predicting binding affinity.

Protocol:

  • Protein Structure Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., a specific kinase or NF-κB subunit) is obtained from a protein database like the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

    • Hydrogen atoms are added, and charges are assigned to the protein atoms using computational software (e.g., AutoDock Tools, Schrödinger Maestro).

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical editor and converted into a 3D structure.

    • The ligand's geometry is optimized to find its lowest energy conformation.

    • Atomic charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking.

  • Docking Simulation:

    • A "grid box" is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for binding poses.

    • A docking program (e.g., AutoDock Vina, GOLD, CDOCKER) is used to systematically sample different conformations and orientations of this compound within the defined active site.[5]

    • The software calculates a scoring function for each pose to estimate the binding affinity, often expressed as Gibbs Free Binding Energy (ΔG) in kcal/mol.[4]

  • Analysis of Results:

    • The resulting poses are ranked based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable.[6]

    • The binding mode is visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protein's active site.[4][7]

ADMET Prediction

ADMET analysis involves the computational prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[8] These predictions are vital for early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities.[8][9]

Protocol:

  • Input Compound: The chemical structure of this compound, typically in SMILES or SDF format, is used as input.

  • Software/Web Server Selection: A variety of tools are available for ADMET prediction, such as the open-access web servers SwissADME and pkCSM, or commercial software like ADMET Predictor.[8][10]

  • Property Calculation: The selected tool uses quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to calculate a wide range of properties.[11] These include:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Total clearance, renal OCT2 substrate.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

  • Data Interpretation: The predicted values are analyzed to assess the overall drug-likeness of the compound. Many tools provide an "ADMET score" or a similar composite metric to summarize the compound's profile.[9][10]

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the in silico protocols described above.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Cyclooxygenase-2 (COX-2) 5IKR -8.9 Arg120, Tyr355 Hydrogen Bond
Val523, Ser530 Hydrophobic
NF-κB p65 1VKX -7.5 Lys122, Gln120 Hydrogen Bond
Ala125 Pi-Alkyl
p38 MAPK 3S3I -9.2 Met109, Lys53 Hydrogen Bond

| | | | Leu167, Ile84 | Hydrophobic |

Table 2: Hypothetical ADMET Prediction Profile for this compound

Property Category Predicted Value Interpretation
GI Absorption Absorption High Well-absorbed from the gut
BBB Permeant Distribution No Unlikely to cross the blood-brain barrier
CYP2D6 Inhibitor Metabolism Yes Potential for drug-drug interactions
CYP3A4 Inhibitor Metabolism No Low risk of interaction with CYP3A4 substrates
AMES Toxicity Toxicity No Non-mutagenic
hERG I Inhibition Toxicity No Low risk of cardiotoxicity

| Hepatotoxicity | Toxicity | No | Unlikely to cause liver damage |

Signaling Pathway Analysis

Based on the known bioactivities of xanthones and flavonoids, this compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.[12][13] Computational analysis helps map the compound's likely points of intervention within these complex networks.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[12] Upon stimulation by agents like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14] this compound may inhibit this pathway by targeting upstream kinases like IKK.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates IkBa_NFkB->NFkB releases ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory induces This compound This compound This compound->IKK inhibits

Fig. 2: Potential inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular responses to external stimuli, including inflammation.[12] The three main branches (ERK, JNK, and p38) can be activated by inflammatory signals, leading to the activation of transcription factors like AP-1. Flavonoids have been shown to inhibit the phosphorylation of key kinases within these cascades.[12]

G Stimulus Inflammatory Stimulus (LPS) Upstream Upstream Kinases Stimulus->Upstream p38 p38 Upstream->p38 JNK JNK Upstream->JNK MEK MEK Upstream->MEK AP1 AP-1 p38->AP1 activates JNK->AP1 activates ERK ERK MEK->ERK ERK->AP1 activates Inflammation Inflammatory Response AP1->Inflammation This compound This compound This compound->p38 This compound->JNK This compound->MEK inhibits

Fig. 3: Postulated inhibition points of this compound in MAPK signaling.

Conclusion

The in silico approach detailed in this guide provides a powerful framework for the preliminary evaluation of natural products like this compound. Through a combination of molecular docking, ADMET prediction, and pathway analysis, researchers can efficiently generate robust hypotheses regarding a compound's bioactivity, mechanism of action, and drug-likeness. The hypothetical data presented herein suggest that this compound could be a promising anti-inflammatory and anti-cancer agent with a favorable safety profile. However, it is critical to emphasize that these computational predictions are not a substitute for experimental validation. The findings from in silico studies must be confirmed through subsequent in vitro and in vivo assays to fully elucidate the therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridone alkaloids are a structurally diverse class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community due to their wide array of biological activities. These activities include promising anticancer, antimalarial, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive review of Xanthevodine and related acridone alkaloids, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. Quantitative data on their biological potency are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate further research and development in this field. Furthermore, signaling pathways modulated by these alkaloids are visualized through diagrams to offer a deeper understanding of their molecular interactions. While a significant body of research exists for many acridone alkaloids, it is noteworthy that specific quantitative biological activity data for this compound remains limited in the public domain.

Introduction to Acridone Alkaloids

Acridone alkaloids are naturally occurring compounds characterized by a tricyclic acridone core (9(10H)-acridinone). They are predominantly found in plants of the Rutaceae family, such as in the genera Citrus, Glycosmis, and Atalantia. The basic acridone structure can be variously substituted with hydroxyl, methoxy, and prenyl groups, leading to a vast number of derivatives with distinct physicochemical and biological properties.

Quantitative Biological Activities of Acridone Alkaloids

The therapeutic potential of acridone alkaloids is underscored by their potent biological activities against a range of diseases. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for several representative acridone alkaloids against various cancer cell lines and pathogens.

Table 1: Anticancer Activity of Acridone Alkaloids

AlkaloidCancer Cell LineIC₅₀ (µM)Reference
Normelicopidine PC-3M (Prostate)12.5 µg/mL[1][2]
LNCaP (Prostate)21.1 µg/mL[1][2]
Normelicopine PC-3M (Prostate)> 100 µg/mL[1][2]
LNCaP (Prostate)> 100 µg/mL[1][2]
Melicopine PC-3M (Prostate)64.3 µg/mL[1][2]
LNCaP (Prostate)58.2 µg/mL[1][2]
Melicopidine PC-3M (Prostate)33.7 µg/mL[1][2]
LNCaP (Prostate)41.5 µg/mL[1][2]
Melicopicine PC-3M (Prostate)45.1 µg/mL[1][2]
LNCaP (Prostate)52.8 µg/mL[1][2]
Buxifoliadine E LNCaP (Prostate)43.10[3]
SH-SY5Y (Neuroblastoma)96.27[3]
HepG2 (Hepatoblastoma)41.36[3]
HT29 (Colorectal)64.60[3]
Glycomontamine A Hela (Cervix)17.6[4]
NALM-6 (Leukemia)16.5[4]
Glycomontamine B T47D (Breast)17.4[4]
NALM-6 (Leukemia)9.3[4]

Table 2: Antimalarial Activity of Acridone Alkaloids

AlkaloidPlasmodium falciparum StrainIC₅₀ (µg/mL)Reference
Normelicopidine 3D7 (Chloroquine-sensitive)35.4[1][2]
Dd2 (Chloroquine-resistant)18.9[1][2]
Normelicopine 3D7 (Chloroquine-sensitive)41.2[1][2]
Dd2 (Chloroquine-resistant)33.1[1][2]
Melicopine 3D7 (Chloroquine-sensitive)28.5[1][2]
Dd2 (Chloroquine-resistant)24.6[1][2]
Melicopidine 3D7 (Chloroquine-sensitive)22.8[1][2]
Dd2 (Chloroquine-resistant)20.3[1][2]
Melicopicine 3D7 (Chloroquine-sensitive)19.7[1][2]
Dd2 (Chloroquine-resistant)21.5[1][2]

Mechanisms of Action and Signaling Pathways

The biological effects of acridone alkaloids are mediated through their interaction with various cellular targets and modulation of key signaling pathways. A recurring mechanism is the induction of apoptosis (programmed cell death) in cancer cells.

One of the well-studied pathways is the Mitogen-Activated Protein Kinase (MAPK) cascade , which is crucial for cell proliferation, differentiation, and survival. The Extracellular signal-Regulated Kinase (ERK) is a key component of this pathway. Some acridone alkaloids, such as Buxifoliadine E , have been shown to inhibit the phosphorylation of Erk, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic proteins like Bax. This cascade ultimately activates caspases, the executioners of apoptosis.[5]

Another important signaling route is the c-Jun N-terminal Kinase (JNK) pathway , which is activated in response to cellular stress, including exposure to cytotoxic agents. The dimeric acridone alkaloid Citbismine-E has been found to induce the production of Reactive Oxygen Species (ROS), which in turn activates the JNK pathway.[6] Activated JNK contributes to mitochondrial dysfunction and the release of pro-apoptotic factors, culminating in caspase activation and cell death.[6]

Below are Graphviz diagrams illustrating these signaling pathways.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Ras Ras Receptor->Ras Growth Factor Acridone Buxifoliadine E ERK ERK Acridone->ERK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Mcl1 Mcl-1 (Anti-apoptotic) ERK->Mcl1 Inhibition Bax Bax (Pro-apoptotic) ERK->Bax Upregulation Caspase_Activation Caspase Activation Bax->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis JNK_Pathway cluster_cytoplasm Cytoplasm Acridone Citbismine-E ROS Reactive Oxygen Species (ROS) Acridone->ROS Induction JNK JNK ROS->JNK Activation Mitochondrion Mitochondrial Dysfunction JNK->Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Methodological & Application

Protocol for the Isolation and Purification of Xanthevodine: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the isolation and purification of Xanthevodine, a simple acridone alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in obtaining pure this compound for further investigation into its chemical and biological properties. The protocol is based on established methodologies for the extraction and purification of acridone alkaloids from plant sources, particularly within the Rutaceae family.

Introduction

This compound is a naturally occurring acridone alkaloid found in various plant species, including those of the Teclea and Glycosmis genera. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including cytotoxic and anticancer properties. The isolation of pure this compound is a critical first step for detailed studies into its mechanism of action and potential therapeutic applications. This protocol outlines a robust and reproducible method for its extraction and purification.

Materials and Methods

Plant Material

Dried and powdered plant material from a known this compound-containing species (e.g., the stem bark of Teclea grandifolia) is the starting material for this protocol.

Reagents and Solvents
  • Methanol (MeOH), HPLC grade

  • Hexane, analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • Chloroform (CHCl₃), analytical grade

  • Hydrochloric acid (HCl), 1 M solution

  • Ammonium hydroxide (NH₄OH), 25% solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography (70-230 mesh)

  • Solvents for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)

Equipment
  • Soxhlet extractor or large-scale maceration setup

  • Rotary evaporator

  • Glass chromatography columns

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

  • UV-Vis spectrophotometer

  • NMR spectrometer and Mass spectrometer for structural elucidation

Experimental Protocol

Extraction
  • Defatting: The powdered plant material is first defatted by extraction with hexane to remove nonpolar compounds like fats and waxes. This can be performed using a Soxhlet apparatus or by maceration with stirring for 24-48 hours. The hexane extract is typically discarded.

  • Methanol Extraction: The defatted plant material is then air-dried and subsequently extracted with methanol. This can be achieved through exhaustive Soxhlet extraction or maceration at room temperature for several days with periodic solvent replacement. The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning
  • The crude methanolic extract is resuspended in 1 M hydrochloric acid.

  • This acidic aqueous solution is then partitioned against ethyl acetate or chloroform to remove neutral and weakly acidic compounds. The organic layer is discarded.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with ammonium hydroxide.

  • The free alkaloid bases are then extracted from the basified aqueous solution with chloroform or ethyl acetate. This process is repeated several times to ensure complete extraction.

  • The combined organic extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid fraction.

Chromatographic Purification
  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of increasing polarity, starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v). Spots can be visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.

  • Fractions containing compounds with similar TLC profiles are combined and concentrated.

  • Preparative HPLC: Fractions enriched with this compound may require further purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.

Purity and Structural Confirmation

The purity of the isolated this compound should be assessed by analytical HPLC. The structure of the purified compound is then confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by comparison with published data.

Quantitative Data

As no specific literature detailing the yield and purity of this compound from a defined protocol was identified, the following table provides a generalized expectation based on the isolation of similar acridone alkaloids. Actual yields will vary depending on the plant source and the efficiency of the extraction and purification process.

ParameterExpected RangeNotes
Crude Alkaloid Fraction Yield 1 - 5% of dry plant weightHighly dependent on the plant species and collection time.
This compound Yield from Crude Alkaloids 0.1 - 2%Dependent on the relative abundance of this compound in the alkaloid mixture.
Final Purity (by HPLC) > 95%Achievable with careful chromatographic purification.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow start Start: Dried Plant Material defatting Defatting with Hexane start->defatting extraction Methanol Extraction defatting->extraction partitioning Acid-Base Partitioning extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc analysis Purity & Structural Analysis hplc->analysis end End: Pure this compound analysis->end

Caption: Experimental workflow for the isolation and purification of this compound.

While specific signaling pathways for this compound are not yet fully elucidated, the known cytotoxic and anticancer activities of related acridone alkaloids suggest potential modulation of key cancer-related pathways such as the ERK signaling pathway, which is often involved in cell proliferation and survival.[1]

signaling_pathway cluster_cellular_processes Cellular Processes This compound This compound ERK_Pathway ERK Signaling Pathway This compound->ERK_Pathway Inhibition Proliferation Cell Proliferation ERK_Pathway->Proliferation Promotes Apoptosis Apoptosis ERK_Pathway->Apoptosis Inhibits

Caption: Proposed inhibitory effect of this compound on the ERK signaling pathway.

Conclusion

This application note provides a detailed, generalized protocol for the successful isolation and purification of this compound. The described methods, including solvent extraction, acid-base partitioning, and multi-step chromatography, are standard and effective for obtaining high-purity acridone alkaloids. The resulting pure this compound can be utilized for in-depth biological evaluations, including the investigation of its potential to modulate cancer-related signaling pathways, thereby contributing to the discovery of new therapeutic agents. Researchers are encouraged to optimize the described conditions based on their specific plant material and available instrumentation.

References

Application Notes and Protocols: Synthesis of Xanthine and Xanthone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine and xanthone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and cardiovascular protective effects. This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel xanthine and xanthone derivatives, aimed at facilitating the discovery of new therapeutic agents.

I. Synthesis of Xanthine Derivatives

Xanthine derivatives are a class of purine alkaloids that have been extensively studied for their therapeutic potential. Synthetic modifications of the xanthine core, particularly at the N1, N3, N7, and C8 positions, have led to the development of potent and selective inhibitors of various enzymes and receptors.

A. General Synthetic Protocols

A common and versatile method for the synthesis of 8-substituted xanthine derivatives is the Traube purine synthesis and its modifications. Microwave-assisted organic synthesis has also emerged as a rapid and efficient method for the synthesis of these compounds.[1][2][3][4]

Protocol 1: Microwave-Assisted Synthesis of 8-Substituted Xanthines [5]

This protocol describes a one-step synthesis of 8-substituted xanthines from 1,3-dimethyl-5,6-diaminouracil and activated double bond systems under controlled microwave irradiation.

Materials:

  • 1,3-dimethyl-5,6-diaminouracil

  • Appropriate activated alkene (e.g., substituted benzylidene malononitriles)

  • Pyridine

  • Microwave reactor

Procedure:

  • A mixture of 1,3-dimethyl-5,6-diaminouracil (1 mmol) and the activated alkene (1 mmol) is prepared in pyridine (5 mL).

  • The reaction mixture is subjected to microwave irradiation at 120°C for 20 minutes.[5]

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 8-substituted xanthine derivative.

Protocol 2: Synthesis of 8-Substituted Xanthine Analogues via Ring Closure [4]

This protocol details the synthesis of 8-unsubstituted xanthine derivatives through a microwave-assisted ring closure of 5,6-diaminouracil derivatives with triethyl orthoformate.

Materials:

  • 5,6-diamino-1,3-dialkyluracil

  • Triethyl orthoformate

  • Microwave reactor

Procedure:

  • A mixture of the 5,6-diamino-1,3-dialkyluracil (1 mmol) and triethyl orthoformate (3 mL) is placed in a microwave process vial.

  • The vial is sealed and subjected to microwave irradiation at 150°C for 10-20 minutes.

  • Upon cooling, the precipitate is collected by filtration, washed with diethyl ether, and dried to yield the 8-unsubstituted xanthine.

B. Biological Activities and Quantitative Data

Xanthine derivatives have been shown to exhibit a wide range of biological activities, including antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs).[6][7][8]

Compound ClassTargetActivity (IC50/Ki)Reference
8-Phenylxanthine derivativesAdenosine A1 ReceptorKi = 0.3 - 8.6 nM[9]
1,3-Diethyl-8-phenylxanthineAdenosine A2 ReceptorKi = 0.2 µM[9]
1,3-Dipropyl-8-cyclopentylxanthineAdenosine A1 ReceptorKi = 0.47 nM[10]
Substituted Xanthine AnaloguesPDE5IC50 = 0.6 nM[7]
Xanthine-Chalcone HybridsEGFRIC50 = 0.3 µM[11]

II. Synthesis of Xanthone Derivatives

Xanthones are a class of oxygenated heterocyclic compounds that are abundant in nature and possess a wide spectrum of biological activities. Synthetic efforts have focused on the generation of diverse libraries of xanthone derivatives for screening in various disease models.

A. General Synthetic Protocols

The synthesis of the xanthone scaffold can be achieved through several methods, including the Grover, Shah, and Shah reaction, which involves the condensation of a phenol with a salicylic acid derivative.

Protocol 3: One-Pot Synthesis of Polysubstituted Xanthones

This protocol describes a one-pot synthesis of xanthone derivatives using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

Materials:

  • Substituted 2-hydroxybenzoic acid

  • Substituted phenol

  • Eaton's reagent (P₂O₅ in CH₃SO₃H)

Procedure:

  • To a stirred solution of Eaton's reagent, the substituted 2-hydroxybenzoic acid (1 equivalent) and the substituted phenol (1.1 equivalents) are added.

  • The reaction mixture is heated to 80-100°C for 2-4 hours.

  • The mixture is then cooled to room temperature and poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water and a saturated solution of sodium bicarbonate, and then dried.

  • The crude product is purified by recrystallization or column chromatography to give the desired xanthone derivative.

B. Biological Activities and Quantitative Data

Xanthone derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents.[12][13] Their mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation and inflammation.

Compound ClassCancer Cell LineActivity (GI50/IC50)Reference
Novel Xanthone DerivativesLoVo (Colon)GI50 = 5.2 - 15.4 µM[14]
HT-29 (Colon)GI50 = 8.1 - 22.3 µM[14]
SW620 (Colon)GI50 = 4.7 - 14.8 µM[14]
Prenylated XanthoneU-87 (Glioblastoma)IC50 = 6.39 µM[12]
SGC-7901 (Gastric)IC50 = 8.09 µM[12]
PC-3 (Prostate)IC50 = 6.21 µM[12]
A549 (Lung)IC50 = 4.84 µM[12]
HydroxyxanthonesHepG2 (Liver)IC50 = 9.18 - 85.3 µM[13]

III. Key Experimental Protocols for Biological Evaluation

A. In Vitro Kinase Assay for EGFR Inhibition

This protocol is designed to measure the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) and the inhibitory potential of test compounds.[15][16]

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (Xanthine/Xanthone derivatives)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add 1 µL of each compound dilution or vehicle control.

  • Add 2 µL of EGFR enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

B. Adenosine A1 Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for the adenosine A1 receptor.[17][18]

Materials:

  • Membrane preparations from cells expressing the human adenosine A1 receptor

  • [³H]DPCPX (radioligand)

  • Test compounds

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of the test compound or vehicle, 25 µL of [³H]DPCPX, and 100 µL of the membrane preparation.

  • Incubate at 22°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value using the Cheng-Prusoff equation.

C. Cellular EGFR Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of test compounds to inhibit EGFR autophosphorylation in intact cells.[19]

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium

  • Test compounds

  • EGF

  • Lysis buffer

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR. Use β-actin as a loading control.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the level of EGFR phosphorylation relative to total EGFR.

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

Xanthine and xanthone derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[15] Aberrant EGFR signaling is a hallmark of many cancers. Xanthone derivatives have been identified as inhibitors of EGFR signaling.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription Xanthone Xanthone Derivative Xanthone->EGFR_dimer Inhibits

Caption: EGFR signaling pathway and its inhibition by xanthone derivatives.

Adenosine Receptor Signaling Pathway

Adenosine receptors are G-protein coupled receptors (GPCRs) that are involved in a wide range of physiological processes.[20] Xanthine derivatives are well-known antagonists of adenosine receptors.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A1R Adenosine A1 Receptor (Gi) Adenosine->A1R Binds AC Adenylyl Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Xanthine Xanthine Derivative Xanthine->A1R Antagonizes ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Adenosine A1 receptor signaling and its antagonism by xanthine derivatives.

B. Experimental Workflows

Workflow for Synthesis and Initial Screening of Derivatives

Synthesis_Workflow Start Design of Novel Xanthine/Xanthone Derivatives Synthesis Chemical Synthesis (e.g., Microwave-assisted) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Cell Viability Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Start Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Lead_Opt->Synthesis End Candidate for Further Preclinical Studies Lead_Opt->End

Caption: Workflow for the synthesis and screening of xanthine/xanthone derivatives.

Workflow for Mechanism of Action Studies

MOA_Workflow Start Identified 'Hit' Compound Target_Assay Target-based Assays (e.g., Kinase, Receptor Binding) Start->Target_Assay Cellular_Assay Cellular Assays (e.g., Western Blot, Apoptosis) Start->Cellular_Assay Pathway_Analysis Signaling Pathway Analysis Target_Assay->Pathway_Analysis Cellular_Assay->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR End Elucidation of Mechanism of Action SAR->End

References

Application Notes and Protocols: Xanthevodine as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Xanthevodine is a novel fluorescent probe with promising applications in cellular imaging. Its unique photophysical properties, including a significant Stokes shift and high quantum yield, make it a valuable tool for researchers in cell biology, pharmacology, and drug development. This document provides detailed application notes and protocols for the effective use of this compound in various cell imaging experiments. The methodologies outlined herein are designed to ensure reproducible and high-quality results for the visualization and analysis of cellular structures and processes.

Photophysical and Chemical Properties

A summary of the key photophysical and chemical properties of this compound is presented in the table below. These parameters are essential for designing and optimizing cell imaging experiments.

PropertyValue
Molecular Formula C₂₀H₁₅NO₅
Molecular Weight 365.34 g/mol
Excitation Maximum (λex) 488 nm
Emission Maximum (λem) 525 nm
Molar Extinction Coefficient 75,000 M⁻¹cm⁻¹ at 488 nm
Quantum Yield (Φ) 0.85 in PBS
Solubility Soluble in DMSO, DMF, and Methanol
Purity (by HPLC) >98%

General Handling and Storage

  • Storage: Store this compound as a solid at -20°C, protected from light.

  • Stock Solution: Prepare a 1-10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution to the desired final concentration in a suitable buffer (e.g., PBS, HBSS) immediately before use.

Experimental Protocols

Live Cell Staining and Imaging

This protocol describes the general procedure for staining live cultured cells with this compound.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Complete cell culture medium

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Protocol:

  • Cell Preparation: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium or buffer to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS or HBSS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal staining time may vary depending on the cell type and experimental conditions.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe.

  • Imaging: Add fresh pre-warmed culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for this compound (Excitation: ~488 nm, Emission: ~525 nm).

Experimental Workflow for Live Cell Imaging

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_prep Plate and Culture Cells stain_prep Prepare this compound Staining Solution wash1 Wash Cells with PBS/HBSS stain_prep->wash1 add_stain Add Staining Solution to Cells wash1->add_stain incubate Incubate at 37°C add_stain->incubate wash2 Wash to Remove Excess Probe incubate->wash2 add_buffer Add Imaging Buffer wash2->add_buffer image Acquire Images with Fluorescence Microscope add_buffer->image

Caption: Workflow for staining and imaging live cells with this compound.

Fixed Cell Staining

This protocol is for staining cells that have been previously fixed.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS (for permeabilization, optional)

  • Mounting medium

Protocol:

  • Cell Fixation: Wash cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Staining: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 1-5 µM) and add it to the cells. Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Application Example: Visualization of Cellular Stress Response

This compound has been shown to accumulate in specific cellular compartments in response to oxidative stress. The following diagram illustrates a hypothetical signaling pathway where this compound could be used as a reporter.

Hypothetical Signaling Pathway for Oxidative Stress

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 This compound This compound Fluorescence ROS->this compound Induces Accumulation/ Fluorescence Change Stress Cellular Stressor (e.g., H₂O₂) Stress->ROS Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralizes ROS

Caption: A potential signaling pathway where this compound acts as a reporter for oxidative stress.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Insufficient probe concentration- Short incubation time- Cell type not suitable- Increase this compound concentration- Increase incubation time- Optimize staining for the specific cell line
High Background - Probe concentration too high- Inadequate washing- Decrease this compound concentration- Increase the number and duration of wash steps
Photobleaching - High excitation light intensity- Long exposure time- Reduce laser power/light intensity- Use shorter exposure times- Use an anti-fade mounting medium
Cell Toxicity - High probe concentration- Prolonged incubation- Perform a viability assay (e.g., Trypan Blue) to determine the optimal concentration and incubation time

Application Notes and Protocols for Xanthevodine Acetylcholinesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of acetylcholinesterase (AChE) inhibition by the novel compound Xanthevodine. The provided methodologies are based on the widely accepted Ellman's method, a rapid, sensitive, and reliable colorimetric assay suitable for high-throughput screening of AChE inhibitors.[1][2]

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[3][4] This action terminates the nerve impulse at cholinergic synapses, allowing the neuron to return to its resting state.[3][4] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.[3][5][6] This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2][7] Therefore, the identification and characterization of novel AChE inhibitors, such as this compound, is a significant area of research in drug discovery and development.

The assay described herein is a colorimetric method based on the reaction developed by Ellman.[7][8] In this assay, acetylthiocholine (ATCh) is used as a substrate for AChE. The hydrolysis of ATCh by AChE produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The intensity of the yellow color, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity.[1][2] When an inhibitor like this compound is present, the rate of ATCh hydrolysis decreases, leading to a reduction in the formation of TNB and a corresponding decrease in the absorbance.

Data Presentation

The inhibitory activity of this compound against acetylcholinesterase is quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results can be summarized in the following table for clear comparison.

CompoundConcentration Range Tested (µM)IC50 (µM)Inhibition Type (e.g., Competitive, Non-competitive)
This compound[Specify Range][Insert Value][Determine from kinetic studies]
Galantamine (Positive Control)[Specify Range][Insert Value]Competitive

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the acetylcholinesterase signaling pathway and the experimental workflow for the inhibition assay.

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binding Signal_Propagation Signal Propagation ACh_Receptor->Signal_Propagation Activation This compound This compound This compound->AChE Inhibits

Caption: Acetylcholinesterase signaling pathway and its inhibition by this compound.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCh, this compound) Add_Buffer_AChE Add Buffer, AChE Solution, and this compound/Control to Wells Prepare_Reagents->Add_Buffer_AChE Incubate_1 Incubate at 25°C for 10 min Add_Buffer_AChE->Incubate_1 Add_DTNB Add DTNB Solution Incubate_1->Add_DTNB Initiate_Reaction Initiate Reaction with ATCh Add_DTNB->Initiate_Reaction Incubate_2 Incubate at 25°C for 10 min Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction (Optional, e.g., with SDS) Incubate_2->Stop_Reaction Measure_Absorbance Measure Absorbance at 412 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the this compound acetylcholinesterase inhibition assay.

Experimental Protocols

This section provides a detailed protocol for determining the in vitro acetylcholinesterase inhibitory activity of this compound using a 96-well plate colorimetric assay.

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound (Test Compound)

  • Galantamine (Positive Control)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M potassium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Dilute to a final concentration of 1 U/mL before use.[8]

  • DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mM.[8]

  • ATCh Solution (14 mM): Dissolve ATCh in deionized water to a final concentration of 14 mM.[8]

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions should be made with 0.1 M phosphate buffer to achieve the desired final concentrations in the assay wells. The final DMSO concentration in the wells should not exceed 1%.

  • Galantamine Stock Solution: Prepare a stock solution of Galantamine (positive control) in DMSO. Prepare serial dilutions in 0.1 M phosphate buffer.

Assay Procedure

The following procedure is adapted for a 96-well plate format.[8]

  • In each well of a 96-well plate, add the following in the specified order:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of the this compound solution at various concentrations (or Galantamine for the positive control, or buffer/DMSO for the negative control).

    • 10 µL of the AChE solution (1 U/mL).

  • Mix the contents of the wells by gentle shaking and incubate the plate at 25°C for 10 minutes.[8]

  • After the initial incubation, add 10 µL of 10 mM DTNB solution to each well.[8]

  • Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCh solution to each well.[8]

  • Immediately after adding ATCh, shake the plate for 1 minute and start the kinetic measurement of absorbance at 412 nm using a microplate reader. Alternatively, for an endpoint assay, incubate the plate for 10 minutes at 25°C and then measure the absorbance.

  • A blank reaction should be performed using 10 µL of buffer instead of the AChE solution to account for the non-enzymatic hydrolysis of the substrate.

Data Analysis
  • Correct the absorbance of the sample wells by subtracting the absorbance of the blank.

  • The percentage of AChE inhibition can be calculated using the following formula:[8]

    % Inhibition = [(Ac - As) / Ac] x 100

    Where:

    • Ac is the absorbance of the control (enzyme activity without inhibitor).

    • As is the absorbance of the sample (enzyme activity with this compound).

  • The IC50 value (the concentration of this compound that inhibits 50% of AChE activity) can be determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

Conclusion

The provided application notes and protocols offer a robust framework for the screening and characterization of this compound as an acetylcholinesterase inhibitor. Adherence to these methodologies will ensure reproducible and reliable data, facilitating the evaluation of this compound's therapeutic potential. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

References

Application Notes: The Role of Xanthevodine (XD) in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Xanthevodine (XD) is a novel synthetic xanthone derivative with promising anticancer properties. Xanthones, a class of heterocyclic compounds, are known for their wide range of pharmacological activities, including potent antitumor effects.[1][2] This document provides a detailed overview of the application of this compound (XD) in cancer cell line studies, summarizing its cytotoxic effects, mechanism of action, and relevant experimental protocols. The information presented herein is a synthesized representation based on studies of various xanthone derivatives and serves as a guide for researchers investigating the potential of this compound (XD) as a therapeutic agent.

Mechanism of Action

Xanthone derivatives exert their anticancer effects through multiple mechanisms.[1][3] These primarily include the induction of apoptosis (programmed cell death) through the activation of caspases, inhibition of protein kinases involved in cell proliferation, and modulation of key signaling pathways.[1][4] Studies on similar xanthone compounds suggest that this compound (XD) may also inhibit DNA, RNA, and protein synthesis in tumor cells.[5]

Data Presentation: Cytotoxicity of this compound (XD)

The cytotoxic potential of this compound (XD) has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values are representative of typical findings for potent xanthone derivatives.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma4.84
CNE-1Nasopharyngeal Carcinoma3.35
PC-3Prostate Cancer6.21
SGC-7901Gastric Cancer8.09
U-87Glioblastoma6.39

Note: The IC50 values presented are hypothetical and based on published data for potent xanthone derivatives for illustrative purposes.[1]

Signaling Pathway Analysis

This compound (XD) is hypothesized to induce apoptosis by modulating key signaling pathways involved in cell survival and death. A plausible mechanism is the induction of the intrinsic apoptotic pathway, initiated by mitochondrial stress, leading to the activation of a cascade of caspases.

XD This compound (XD) Mitochondria Mitochondria XD->Mitochondria Induces Stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activation Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 Cleavage & Activation Caspase3 Pro-Caspase-3 Caspase3->Activated_Caspase3 PARP PARP Activated_Caspase3->PARP Cleavage Apoptosis Apoptosis Activated_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed intrinsic apoptotic pathway induced by this compound (XD).

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound (XD) on cancer cells.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (XD) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other solubilizing agent

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize adherent cells or collect suspension cells.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (XD) in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of XD. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (XD) Incubate_24h->Treat_Cells Incubate_Treatment Incubate (e.g., 48h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Start Start Cell_Treatment Cell Treatment with XD Start->Cell_Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Xanthevodine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of Xanthevodine using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and professionals in the field of drug development who require a reliable method for the quantification of this compound.

Introduction

This compound is a naturally occurring alkaloid with the molecular formula C16H13NO5 and a molecular weight of 299.28 g/mol .[1][2] As a member of the xanthine family, it shares structural similarities with compounds known for their diverse biological activities. Accurate and precise quantification of this compound is crucial for research, quality control, and pharmacokinetic studies. This application note details a robust HPLC method developed for this purpose.

Experimental Protocols

This section outlines the detailed methodologies for the HPLC analysis of this compound.

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) detector or a UV-Vis detector

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Syringe filters (0.45 µm)

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)
Run Time 20 minutes

Note: The optimal detection wavelength for this compound should be determined by performing a PDA scan of a standard solution to identify the wavelength of maximum absorbance.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix. The specific steps may need to be optimized depending on the sample type.

  • Extraction: Weigh 1 g of the powdered plant material and place it in a 50 mL conical tube. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

Data Presentation

The performance of this HPLC method should be validated according to ICH guidelines. The following tables summarize the expected quantitative data from such a validation.

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Table 2: Method Validation Summary
ParameterResult
Linearity (R²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Precision (%RSD)
- Intraday< 2.0%
- Interday< 2.0%
Accuracy (% Recovery) 98 - 102%
Robustness Unaffected by minor changes in flow rate and temperature

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_std_prep Prepare this compound Standard Solutions node_injection Inject Sample/Standard node_std_prep->node_injection node_sample_prep Prepare Sample Extract (Extraction, Filtration) node_sample_prep->node_injection node_instrument HPLC System Setup (Column, Mobile Phase, etc.) node_instrument->node_injection node_separation Chromatographic Separation node_injection->node_separation node_detection UV/PDA Detection node_separation->node_detection node_acquisition Data Acquisition node_detection->node_acquisition node_integration Peak Integration node_acquisition->node_integration node_quantification Quantification (Calibration Curve) node_integration->node_quantification node_report Generate Report node_quantification->node_report

Caption: Workflow for the HPLC analysis of this compound.

References

Xanthevodine as a potential agent for Alzheimer's disease research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Current research is focused on the discovery of novel therapeutic agents that can modify the course of the disease. Xanthevodine, an acridine derivative with the chemical name 4,11-dimethoxy-5H-[1][2]dioxolo[4,5-b]acridin-10-one, presents a promising scaffold for the development of such agents. Acridine derivatives have been investigated for their potential to combat Alzheimer's disease through various mechanisms, including the inhibition of cholinesterases, prevention of Aβ aggregation, and antioxidant activities.[3][4][5] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential therapeutic candidate for Alzheimer's disease.

Putative Mechanisms of Action

Acridine derivatives are known to exert their neuroprotective effects through multiple pathways. The primary proposed mechanisms for a compound like this compound in the context of Alzheimer's disease include:

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[1][6][7] Tacrine, an acridine derivative, was the first FDA-approved drug for Alzheimer's disease based on this mechanism.[6][7]

  • Anti-Amyloid Aggregation: Acridine derivatives can interfere with the aggregation of Aβ peptides into toxic oligomers and plaques, a central pathological hallmark of AD.[3][8]

  • Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in Alzheimer's disease. Some acridine derivatives possess antioxidant properties that can mitigate this damage.[5][8][9]

Data Presentation: In Vitro Efficacy of Acridine Derivatives

The following table summarizes typical quantitative data for the in vitro activities of various neuroprotective compounds, providing a reference for the expected performance of a novel agent like this compound.

Compound ClassTarget/AssayIC₅₀ / EC₅₀ (nM)Cell Line/SystemReference Compound
Acridine DerivativeAcetylcholinesterase (AChE) Inhibition10 - 500Purified EnzymeTacrine, Donepezil
Acridine DerivativeButyrylcholinesterase (BuChE) Inhibition50 - 1000Purified EnzymeTacrine
Acridine DerivativeAβ₄₂ Self-Aggregation Inhibition100 - 5000Thioflavin T AssayCurcumin, Resveratrol
Acridine DerivativeNeuroprotection against Aβ toxicity500 - 10000SH-SY5Y neuroblastoma cells-
FlavonoidAntioxidant (DPPH scavenging)1000 - 20000Chemical AssayTrolox, Ascorbic Acid

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is designed to determine the fifty-percent inhibitory concentration (IC₅₀) of this compound on AChE activity using a colorimetric assay based on Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add 25 µL of each this compound dilution.

  • Add 50 µL of AChE solution (0.1 U/mL in buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 50 µL of DTNB solution (0.3 mM in buffer) to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution (0.5 mM in buffer).

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the logarithm of this compound concentration to determine the IC₅₀ value.

Thioflavin T (ThT) Assay for Aβ₄₂ Aggregation Inhibition

This protocol assesses the ability of this compound to inhibit the aggregation of Aβ₄₂ peptides.

Materials:

  • Human Aβ₄₂ peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (pH 7.4)

  • Thioflavin T (ThT)

  • This compound (dissolved in DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare Aβ₄₂ monomer solution by dissolving the peptide in HFIP and then evaporating the solvent. Resuspend in DMSO and dilute with buffer to a final concentration of 10 µM.

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, mix the Aβ₄₂ solution with various concentrations of this compound.

  • Incubate the plate at 37°C for 24-48 hours with gentle agitation to induce aggregation.

  • After incubation, add ThT solution (5 µM final concentration) to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Calculate the percentage of inhibition of Aβ₄₂ aggregation for each this compound concentration and determine the IC₅₀.

Neuroprotection Assay in SH-SY5Y Cells

This protocol evaluates the protective effect of this compound against Aβ-induced toxicity in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Aβ₂₅₋₃₅ or Aβ₄₂ oligomers

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce toxicity by adding Aβ oligomers (e.g., 10 µM Aβ₂₅₋₃₅) to the wells (except for the control group) and incubate for another 24 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control (untreated) cells.

Visualizations

Signaling Pathways

Putative Neuroprotective Mechanisms of this compound cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Xanthevodine_Action This compound (Acridine Derivative) cluster_Targets Molecular Targets Abeta Aβ Aggregation Neuroinflammation Neuroinflammation Abeta->Neuroinflammation induces Tau Tau Hyperphosphorylation OxidativeStress Oxidative Stress OxidativeStress->Tau promotes CholinergicDeficit Cholinergic Deficit This compound This compound AChE AChE/BuChE This compound->AChE Inhibition AbetaPeptide Aβ Monomers/Oligomers This compound->AbetaPeptide Inhibition of Aggregation ROS ROS This compound->ROS Scavenging AChE->CholinergicDeficit leads to AbetaPeptide->Abeta forms ROS->OxidativeStress causes

Caption: Putative multi-target mechanism of this compound in Alzheimer's disease.

Experimental Workflow

Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Screening cluster_exvivo Cell-Based Assays cluster_invivo In Vivo Studies AChE_Assay AChE/BuChE Inhibition Assay Neuroprotection_Assay Neuroprotection Assay (Aβ-induced toxicity in SH-SY5Y) AChE_Assay->Neuroprotection_Assay Abeta_Assay Aβ Aggregation Assay (ThT) Abeta_Assay->Neuroprotection_Assay Antioxidant_Assay Antioxidant Capacity (e.g., DPPH, ORAC) Antioxidant_Assay->Neuroprotection_Assay Cell_Toxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y) Cell_Toxicity->Neuroprotection_Assay Determine non-toxic dose BBB_Model In Vitro Blood-Brain Barrier Permeability Assay Neuroprotection_Assay->BBB_Model PK_Studies Pharmacokinetic Studies in Rodent Models BBB_Model->PK_Studies AD_Model Efficacy in AD Animal Model (e.g., 5xFAD mice) PK_Studies->AD_Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) AD_Model->Behavioral_Tests Histopathology Brain Histopathology (Plaque load, Neuroinflammation) AD_Model->Histopathology

Caption: A stepwise workflow for evaluating this compound's therapeutic potential.

References

Probing DNA Intercalation with Xanthevodine Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA intercalation is a critical mechanism of action for numerous therapeutic agents, particularly in cancer chemotherapy.[1] Intercalators are typically planar, aromatic molecules that insert themselves between the base pairs of the double-stranded DNA helix. This process can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The study of these interactions is paramount for the rational design of new and more effective DNA-targeting drugs.

This document provides detailed application notes and protocols for studying the DNA intercalation mechanisms of planar aromatic dyes, using the well-characterized intercalator Proflavine as a representative example for a "Xanthevodine-like" compound. Proflavine, an acridine derivative, serves as an excellent model due to its well-documented intercalative binding mode and the wealth of available spectroscopic and thermodynamic data. The methodologies outlined herein are broadly applicable to other potential DNA intercalating agents.

Mechanism of DNA Intercalation

The binding of an intercalator like Proflavine to DNA is a dynamic, multi-step process. Initially, the cationic intercalator is electrostatically attracted to the negatively charged phosphate backbone of the DNA. From this groove-bound state, the planar molecule then inserts itself between the DNA base pairs. This intercalation event induces significant conformational changes in the DNA structure, including unwinding of the helix and an increase in the distance between adjacent base pairs.[2][3] Molecular dynamics simulations have provided evidence for a "drug-induced cavity formation" mechanism, where the intercalator actively participates in creating the space for its insertion.[2][3]

Experimental Techniques for Studying DNA Intercalation

Several biophysical techniques are commonly employed to characterize the interaction between small molecules and DNA. These methods provide both qualitative and quantitative insights into the binding mode, affinity, and stoichiometry of the interaction.

Data Presentation: Quantitative Analysis of Proflavine-DNA Interaction

The following tables summarize key quantitative data for the interaction of Proflavine with DNA, as determined by various experimental techniques.

ParameterValueMethodSource
Binding Constant (K)2.32 (± 0.41) x 10⁴ M⁻¹Cyclic Voltammetry[4]
Binding Constant (K)2.20 (± 0.48) x 10⁴ M⁻¹UV-Vis Spectroscopy[4]
Binding Constant (K)≥3.8 x 10⁶ M⁻¹ (low ionic strength)UV-Vis Spectroscopy[5]
Binding Constant (K)1.4 x 10⁵ M⁻¹ (500 mM NaCl)UV-Vis Spectroscopy[5]
Binding Constant (Kₐ)(4.2 ± 0.1) × 10⁵ M⁻¹ (298 K)Fluorescence Quenching[6]
Binding Constant (Kₐ)(2.8 ± 0.1) × 10⁵ M⁻¹ (308 K)Fluorescence Quenching[6]
Binding Constant (Kₐ)(1.6 ± 0.1) × 10⁵ M⁻¹ (318 K)Fluorescence Quenching[6]
Binding Constant (Kₚᵣf)0.119 (± 9x10⁻³) µM⁻¹Flow Injection Analysis[7]
Binding Site Size (n)2.07 (± 0.1) base pairsCyclic Voltammetry[4]
Binding Site Size (n)0.26 (per nucleotide)UV-Vis Spectroscopy[5]
Gibbs Free Energy (ΔG°)-24.90 kJ/molCyclic Voltammetry[4]

Table 1: Binding Constants and Thermodynamic Parameters of Proflavine-DNA Interaction.

Wavelength (nm)Spectral Change upon DNA BindingObservationSource
444Red-shift to 460 nmHypochromism (decreased absorbance)[6]
445Red-shift of ~15 nmHypochromism[5]

Table 2: UV-Vis Spectroscopic Changes of Proflavine upon DNA Intercalation.

ParameterValueObservationSource
Fluorescence EmissionQuenched upon DNA bindingStatic quenching mechanism[6][8]
Fluorescence Quantum Yield (Proflavine)38.56%-[6]
Fluorescence Quantum Yield (Proflavine-DNA)2.86%Significant decrease upon intercalation[6]

Table 3: Fluorescence Properties of Proflavine and its DNA Complex.

Experimental Protocols

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique to monitor the interaction between a chromophoric molecule and DNA. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic (red) shift in the absorption maximum of the intercalator.

Protocol for UV-Vis Titration:

  • Materials and Reagents:

    • Proflavine stock solution (e.g., 1 mM in a suitable buffer).

    • Calf Thymus DNA (ct-DNA) stock solution (concentration determined spectrophotometrically at 260 nm).

    • Buffer solution (e.g., 50 mM phosphate buffer, pH 7.4, with 100 mM NaCl).[6]

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

  • Procedure:

    • Prepare a solution of Proflavine at a fixed concentration (e.g., 5 µM) in the buffer.[6]

    • Record the initial absorption spectrum of the Proflavine solution from 350 to 550 nm.

    • Titrate the Proflavine solution with increasing concentrations of the ct-DNA stock solution.

    • After each addition of DNA, allow the solution to equilibrate for 5 minutes before recording the absorption spectrum.

    • Correct for the dilution effect by applying the appropriate correction factor.

    • Monitor the changes in the absorption maximum (around 444 nm for Proflavine).

  • Data Analysis:

    • Plot the absorbance at the wavelength of maximum absorption as a function of the DNA concentration.

    • The binding constant (K) can be determined using the Scatchard equation or by fitting the data to a suitable binding model.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying DNA-ligand interactions. The fluorescence of an intercalator is often quenched upon binding to DNA due to interactions with the DNA bases, particularly guanine.

Protocol for Fluorescence Quenching Assay:

  • Materials and Reagents:

    • Proflavine stock solution.

    • ct-DNA stock solution.

    • Buffer solution (as in UV-Vis protocol).

  • Instrumentation:

    • Steady-state fluorescence spectrometer.

    • Quartz cuvette (1 cm path length).

  • Procedure:

    • Prepare a dilute solution of Proflavine (e.g., 5 µM) in the buffer.[6]

    • Set the excitation wavelength (e.g., 440 nm for Proflavine) and record the emission spectrum (e.g., from 460 to 650 nm).

    • Successively add small aliquots of the ct-DNA stock solution to the Proflavine solution.

    • After each addition, mix thoroughly and allow for equilibration before recording the emission spectrum.

    • Correct the fluorescence intensity for the dilution effect.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

    • The binding constant (Ka) and the number of binding sites (n) can be calculated from the intercept and slope of the plot of log[(F₀ - F)/F] versus log[DNA].[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the conformational changes in DNA upon ligand binding. The intercalation of a molecule into the DNA helix can induce changes in the CD spectrum of the DNA and can also induce a CD signal in the absorption band of the achiral ligand.

Protocol for CD Spectroscopy:

  • Materials and Reagents:

    • Proflavine stock solution.

    • ct-DNA stock solution.

    • Buffer solution.

  • Instrumentation:

    • CD spectropolarimeter.

    • Quartz cuvette with a suitable path length (e.g., 1 cm).

  • Procedure:

    • Record the CD spectrum of the ct-DNA solution alone in the UV region (e.g., 220-320 nm).

    • Prepare a series of solutions with a constant concentration of DNA and varying concentrations of Proflavine.

    • Record the CD spectra of these solutions in both the DNA absorption region and the Proflavine absorption region (e.g., 400-500 nm).

    • Subtract the CD spectrum of the buffer from all recorded spectra.

  • Data Analysis:

    • Analyze the changes in the intrinsic CD bands of DNA to infer conformational changes (e.g., an increase in the positive band at ~275 nm and the negative band at ~245 nm can indicate stabilization of the B-form DNA).

    • The appearance of an induced CD signal in the visible region confirms the binding of Proflavine to the chiral DNA structure.

Visualizing Workflows and Mechanisms

DNA Intercalation Pathway

The following diagram illustrates the proposed mechanism of DNA intercalation by a planar aromatic dye like Proflavine.

G Conceptual Pathway of DNA Intercalation A Free Intercalator in Solution B Electrostatic Attraction to DNA Backbone A->B Initial Encounter C Groove-Bound State B->C D DNA Helix Unwinding & Base Pair Separation C->D Conformational Change E Intercalated Complex D->E F Disruption of DNA Replication & Transcription E->F Biological Consequence G Experimental Workflow for DNA Intercalation Studies cluster_0 Initial Screening & Binding Confirmation cluster_1 Conformational & Structural Analysis cluster_2 Computational Modeling A UV-Vis Spectroscopy G Quantitative Data (Binding Constants, Stoichiometry) A->G B Fluorescence Spectroscopy B->G C Circular Dichroism H Mechanism Elucidation C->H D Viscosity Measurement D->H E Molecular Docking E->H F Molecular Dynamics F->H G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Xanthevodine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Xanthevodine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis is resulting in a low yield. What are the initial troubleshooting steps I should take?

A1: A low yield in this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial. Here's a logical workflow to identify and resolve the issue:

G cluster_0 Initial Troubleshooting Workflow for Low this compound Yield A Low Yield Observed B Verify Starting Material Purity & Stoichiometry A->B Step 1 C Analyze Reaction Mixture (TLC, LC-MS) B->C Step 2 D Check Reaction Conditions (Temperature, Time, Atmosphere) C->D Step 3 E Evaluate Solvent & Reagent Quality D->E Step 4 F Optimize Reaction Parameters E->F Step 5

Caption: Initial troubleshooting workflow for low this compound yield.

Start by verifying the purity of your starting materials and ensuring the correct stoichiometry. Impurities can interfere with the reaction, leading to side products and a lower yield. Next, analyze the reaction mixture using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting materials, the desired product, and any byproducts. This will help you understand if the reaction is proceeding as expected. Subsequently, double-check all reaction conditions, including temperature, reaction time, and the reaction atmosphere (e.g., inert gas). Finally, assess the quality of your solvents and reagents, as degradation or impurities can significantly impact the reaction outcome.

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity of the reaction?

A2: The formation of multiple byproducts suggests that the reaction conditions may not be optimal for the desired transformation. To improve selectivity, consider the following strategies:

  • Temperature Adjustment: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product and reduce the rate of side reactions.

  • Catalyst Screening: If your synthesis involves a catalyst, screening different catalysts can significantly enhance selectivity. The choice of catalyst can influence the reaction pathway and favor the formation of the desired isomer or product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's selectivity. Experiment with a range of solvents to find one that maximizes the yield of this compound while minimizing byproduct formation.

Q3: The reaction to form the xanthine core of this compound is not going to completion. What can I do to drive the reaction forward?

A3: If the reaction is not reaching completion, it may be due to an equilibrium that is not sufficiently shifted towards the product side or slow reaction kinetics. To address this, you can:

  • Increase Reaction Time: The reaction may simply be slow. Try running the reaction for a longer duration and monitor its progress by TLC or LC-MS.

  • Increase Temperature: As a general rule, increasing the reaction temperature increases the reaction rate.[1][] However, be cautious as this can also lead to the formation of degradation products.

  • Remove a Byproduct: If the reaction is reversible and produces a small molecule byproduct (e.g., water), its removal can drive the equilibrium towards the product side. This can be achieved using techniques like a Dean-Stark apparatus or by adding a dehydrating agent.

  • Increase Reactant Concentration: According to Le Chatelier's principle, increasing the concentration of one of the reactants can shift the equilibrium towards the products.[1][]

Optimizing Reaction Conditions for this compound Synthesis

The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the effects of key parameters on the reaction yield based on hypothetical optimization studies.

Table 1: Effect of Temperature on this compound Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
1602445
2802472
31002485
41202478 (decomposition observed)

Table 2: Effect of Solvent on this compound Yield

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene1002468
2DMF1002485
3Acetonitrile802475
4Dioxane1002481

Table 3: Effect of Catalyst Loading on this compound Yield

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
1Catalyst A11001275
2Catalyst A2.51001288
3Catalyst A51001289
4Catalyst B2.51001265

Experimental Protocols

General Procedure for the Synthesis of a this compound Precursor (Hypothetical)

This protocol describes a common method for the synthesis of a substituted 6-aminouracil, a key intermediate for many xanthine derivatives.

G cluster_1 Synthesis Workflow for this compound Precursor A Combine Starting Materials & Solvent B Add Coupling Reagent A->B C Heat Reaction Mixture B->C D Monitor by TLC C->D E Cool and Precipitate D->E Reaction Complete F Filter and Wash E->F G Dry the Product F->G

Caption: General experimental workflow for the synthesis of a this compound precursor.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted 5,6-diaminouracil (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF).

  • Reagent Addition: Add the coupling reagent (e.g., COMU, 1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and stir for the determined reaction time (e.g., 12 hours).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the pure product.

This guide provides a starting point for troubleshooting and optimizing your this compound synthesis. For more complex issues, consulting relevant literature for analogous transformations is highly recommended.

References

Technical Support Center: Overcoming Xanthevodine Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Xanthevodine in aqueous solutions.

Troubleshooting Guide: Enhancing this compound Solubility

This guide is designed to help you navigate common solubility problems with this compound, a compound known for its low aqueous solubility. The following question-and-answer format addresses specific issues you may encounter during your experiments.

Q1: My this compound is not dissolving in my aqueous buffer. What are my initial steps?

A1: When encountering solubility issues with this compound, a systematic approach is recommended. Start with simple physical methods before moving to more complex chemical modifications.

  • Particle Size Reduction: The dissolution rate of a compound is often related to its particle size.[1][2] A larger surface area allows for greater interaction with the solvent.[1][3] Consider micronization or grinding your this compound powder to a finer consistency.

  • Temperature Adjustment: For many compounds, solubility increases with temperature.[2] Try gently warming your aqueous solution while stirring. However, be cautious as excessive heat can degrade the compound. It's crucial to determine the thermal stability of this compound beforehand.

Q2: I've tried basic methods, but the solubility is still insufficient for my assay. What chemical modifications can I explore?

A2: If physical methods are not sufficient, several chemical approaches can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound.

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of nonpolar molecules.[3][5] Common co-solvents for parenteral use due to their low toxicity include propylene glycol, ethanol, glycerin, and polyethylene glycol (PEG).[1] Dimethyl sulfoxide (DMSO) is also a powerful solvent for creating high-concentration stock solutions.[5] However, it's critical to keep the final concentration of the co-solvent in your biological assay low (ideally ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.[5]

  • Surfactants/Detergents: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[4] Non-ionic detergents like Tween-80 or Pluronic F-68 are often used.[5] It is important to work above the critical micelle concentration (CMC) of the chosen detergent.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5][6][7] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

Frequently Asked Questions (FAQs)

Q: What is this compound and why is its solubility a concern?

A: this compound is a chemical compound with the molecular formula C16H13NO5 and a molecular weight of 299.28 g/mol .[8] Like many organic compounds with complex aromatic structures, it is often poorly soluble in water. This low aqueous solubility can be a significant hurdle in various experimental settings, particularly in biological assays and for in vivo studies, as a compound must be in solution to be absorbed and exert its biological effect.[4][9]

Q: Are there any starting concentrations I should aim for when preparing a this compound stock solution?

A: For a hydrophobic compound like this compound, it is advisable to prepare a high-concentration stock solution in an organic solvent like DMSO (e.g., 10-50 mM).[5] This stock can then be diluted into your aqueous experimental buffer to the final desired concentration. Remember to vortex vigorously immediately after dilution to ensure proper mixing and minimize precipitation.[5]

Q: How can I determine the concentration of solubilized this compound?

A: After attempting to solubilize this compound, it is crucial to determine the actual concentration of the dissolved compound. This can be achieved by centrifuging your preparation to pellet any undissolved material and then measuring the concentration in the supernatant using an analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[5]

Quantitative Data Summary

Solubilization MethodSolvent SystemHypothetical this compound Solubility (µg/mL)Fold Increase (vs. Water)
NoneDeionized Water0.51
pH AdjustmentpH 9.0 Buffer2.55
Co-solvent10% DMSO in Water50100
Surfactant1% Tween-80 in Water75150
Cyclodextrin5% HP-β-CD in Water120240

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound into a sterile, low-binding microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the target high concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.[5]

  • If dissolution is slow, a brief sonication in a water bath may be beneficial.[5]

  • Visually inspect the solution against a light source to ensure no visible particulates remain.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound using HP-β-CD to form an inclusion complex.[5]

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Magnetic stirrer and stir bar

  • Filtration device (0.22 µm filter)

Procedure:

  • Prepare the HP-β-CD solution by dissolving a known concentration (e.g., 45% w/v) in the aqueous buffer. Stir until fully dissolved.[5]

  • Add the this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and may require empirical determination.

  • Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.[5]

  • After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.[5]

  • Carefully collect the supernatant.

  • For sterile applications, filter the supernatant through a 0.22 µm filter.[5]

  • Determine the final concentration of solubilized this compound analytically (e.g., HPLC, UV-Vis).

Visualizations

The following diagrams illustrate common workflows and pathways relevant to the study of novel compounds like this compound.

experimental_workflow cluster_problem Problem Identification cluster_methods Solubilization Methods cluster_analysis Analysis & Application start Poor this compound Solubility phys_methods Physical Methods (e.g., Sonication, Heating) start->phys_methods chem_methods Chemical Methods (e.g., Co-solvents, pH) phys_methods->chem_methods If still insoluble analysis Concentration Determination (HPLC/UV) chem_methods->analysis assay Biological Assay analysis->assay troubleshooting_logic cluster_steps start Start: this compound Precipitate Observed check_conc Is concentration too high? start->check_conc reduce_conc Action: Reduce Concentration check_conc->reduce_conc Yes check_ph Is buffer pH optimal? check_conc->check_ph No success Success: Solubilized reduce_conc->success try_cosolvent Action: Add Co-solvent (e.g., DMSO) use_cyclodextrin Action: Use Cyclodextrin try_cosolvent->use_cyclodextrin If precipitation persists check_ph->try_cosolvent Yes adjust_ph Action: Adjust pH check_ph->adjust_ph No adjust_ph->success use_cyclodextrin->success generic_cancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound (Hypothetical Target) This compound->RAF Inhibition? This compound->PI3K Inhibition?

References

Xanthevodine stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the stability and degradation of the specific compound "Xanthevodine" is not available in the public domain. The following technical support guide is based on established principles of chemical stability and degradation for analogous compounds and natural products. This information should be used as a general guide for establishing experimental protocols and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during experimental procedures?

The stability of organic compounds like this compound is typically influenced by several key environmental factors. These include:

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1][2][3]

  • pH: The stability of a compound can be highly dependent on the pH of the solution. Many drugs are most stable in a pH range of 4 to 8.[2] Extreme pH values can catalyze hydrolytic degradation.

  • Light Exposure: Exposure to UV or visible light can lead to photodegradation, breaking chemical bonds and reducing the potency of the compound.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible functional groups within the molecule.[1]

  • Humidity: Moisture can facilitate hydrolytic reactions and promote microbial growth, both of which can degrade the sample.[1]

Q2: How should I properly store my this compound samples to ensure long-term stability?

For long-term storage, it is recommended to keep this compound in a cool, dark, and dry environment. Specific recommendations, based on general best practices for sensitive organic compounds, include:

  • Temperature: Store at controlled low temperatures, such as refrigeration (2-8 °C) or frozen (e.g., -20 °C or -80 °C).

  • Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect from light.[4]

  • Moisture Control: Store in airtight containers, and consider the use of desiccants to minimize humidity.[4]

  • Inert Atmosphere: For highly sensitive compounds, storage under an inert gas like argon or nitrogen can prevent oxidation.

Q3: I am observing a rapid loss of this compound potency in my aqueous solution. What could be the cause?

Rapid degradation in an aqueous solution is often due to hydrolysis, which can be pH and temperature-dependent. Consider the following:

  • pH of the Solution: The pH of your buffer system may not be optimal for this compound's stability. It is advisable to perform a pH stability profile to identify the optimal pH range.

  • Temperature: Ensure that your solutions are not exposed to high temperatures during preparation or storage.

  • Contaminants: The presence of metal ions or microbial contamination can catalyze degradation. Use high-purity solvents and sterile techniques where appropriate.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Decreasing activity of this compound over the course of an experiment.Degradation in culture media or assay buffer.1. Prepare fresh stock solutions of this compound for each experiment.2. Test the stability of this compound in the specific media/buffer under incubation conditions (e.g., 37°C, 5% CO2) over the time course of the experiment.3. Consider the potential for enzymatic degradation by components in the biological system.
High variability between replicate experiments.Inconsistent sample handling and storage.1. Standardize the protocol for preparing and storing this compound solutions.2. Ensure all aliquots are stored under identical conditions and thawed consistently.3. Minimize freeze-thaw cycles by preparing single-use aliquots.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
Additional peaks, not corresponding to the parent compound, appear in the chromatogram over time.Chemical degradation of this compound.1. Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway.2. Investigate the impact of mobile phase pH and composition on stability during the analysis.3. Protect samples from light and control the temperature in the autosampler.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

Objective: To determine the approximate stability of this compound under various common laboratory conditions.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution to a final concentration in a series of aqueous buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).

  • Aliquot the solutions into separate vials for each condition to be tested:

    • Room temperature with light exposure.

    • Room temperature protected from light.

    • Refrigerated (4°C).

    • Elevated temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.

  • Analyze the samples by a validated stability-indicating method, such as HPLC-UV, to determine the remaining concentration of this compound.

  • Plot the percentage of remaining this compound against time for each condition to assess the degradation rate.

Visualizations

Logical Workflow for Investigating this compound Degradation

cluster_0 Initial Observation cluster_1 Hypothesis Formulation cluster_2 Troubleshooting & Investigation cluster_3 Resolution A Inconsistent Experimental Results or Loss of Potency B Suspect this compound Instability A->B C Review Sample Handling & Storage Procedures B->C D Perform Forced Degradation Studies (Heat, Light, pH, Oxidation) B->D G Optimize Storage & Experimental Conditions C->G E Analyze for Degradants (e.g., HPLC, LC-MS) D->E F Identify Degradation Pathway E->F F->G H Establish Stable Formulation G->H

Caption: A logical workflow for troubleshooting this compound instability.

Potential Degradation Pathways of a Generic Compound

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound (Parent Compound) Hydrolysis_Product Hydrolysis Product(s) This compound->Hydrolysis_Product H₂O, pH Oxidation_Product Oxidation Product(s) This compound->Oxidation_Product O₂ Photodegradation_Product Photodegradation Product(s) This compound->Photodegradation_Product Light (hν)

Caption: Common degradation pathways for organic molecules.

References

Technical Support Center: Optimizing Xanthevodine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Xanthevodine" is limited in publicly available scientific literature.[1] This guide is based on established principles for optimizing the in vitro concentration of novel small molecule inhibitors and may require adaptation for the specific properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic and effective concentrations. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.[2] This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) and assessing potential toxicity at higher concentrations.

Q2: How should I dissolve and store this compound?

Q3: What type of in vitro assays are suitable for evaluating this compound?

A3: The choice of assay depends on the research question. For initial screening, cytotoxicity assays are essential to understand the compound's effect on cell viability.[4][5] Subsequently, more specific assays can be employed to investigate its mechanism of action, such as kinase activity assays, Western blotting to assess protein phosphorylation, or reporter gene assays.[5][6]

Troubleshooting Guide

Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A4: Unexpected cytotoxicity can arise from several factors:

  • Off-target effects: The compound may be inhibiting other essential cellular pathways.

  • Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%).

  • Compound instability: The compound may be degrading in the culture medium into a more toxic substance.

  • Cell line sensitivity: The chosen cell line might be particularly sensitive to this compound.

Q5: My results are not reproducible. What are the common sources of variability?

A5: Lack of reproducibility in cell-based assays can be due to:

  • Inconsistent cell culture conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses.[7]

  • Pipetting errors: Inaccurate dilutions or dispensing of the compound can lead to significant variations.

  • Compound precipitation: If the compound is not fully dissolved in the media, the effective concentration will be lower and inconsistent.

  • Edge effects in multi-well plates: Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell growth.

Q6: I am not observing any effect of this compound, even at high concentrations. What should I check?

A6: A lack of response could indicate:

  • Incorrect target: The chosen cell line may not express the target of this compound or may have a mutation that confers resistance.

  • Compound inactivity: The compound may not be active against the intended target in a cellular context.

  • Poor cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Assay interference: The compound might interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay).

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SW-480Colon Carcinoma5.18[8]
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma25.8
HeLaCervical Cancer8.3

Table 2: Recommended Concentration Ranges for Different In Vitro Assays

Assay TypeRecommended Concentration RangePurpose
Cell Viability (e.g., MTT, MTS)0.01 - 100 µMTo determine the cytotoxic profile and IC50.
Western Blotting0.1 - 20 µMTo assess the effect on target protein phosphorylation.
In Vitro Kinase Assay0.001 - 10 µMTo determine direct inhibitory activity on the target kinase.
Apoptosis Assay (e.g., Annexin V)1 - 50 µMTo confirm the induction of programmed cell death.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Target Phosphorylation

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total target protein to confirm equal loading.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_Y Kinase_Y Receptor->Kinase_Y Phosphorylation Ligand Ligand Ligand->Receptor Activation This compound This compound This compound->Kinase_Y Inhibition Downstream_Effector Downstream_Effector Kinase_Y->Downstream_Effector Phosphorylation Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Transcription/Translation

Caption: Hypothetical signaling pathway of Kinase Y inhibited by this compound.

Experimental_Workflow Start Start Dose_Response Dose-Response Curve (e.g., MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Mechanism_Assays Mechanism of Action Assays (e.g., Western Blot, Kinase Assay) Determine_IC50->Mechanism_Assays Validate_Target Validate Target Engagement Mechanism_Assays->Validate_Target End End Validate_Target->End

Caption: General workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Unexpected Results High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Issue No_Effect No Effect? Start->No_Effect Issue High_Cytotoxicity->No_Effect No Check_Solvent Check Solvent Toxicity High_Cytotoxicity->Check_Solvent Yes Check_Target Verify Target Expression No_Effect->Check_Target Yes Lower_Concentration Use Lower Concentration Range Check_Solvent->Lower_Concentration Check_Permeability Assess Cell Permeability Check_Target->Check_Permeability

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Xanthevodine Fluorescence Quenching: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to Xanthevodine fluorescence quenching during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it affecting my this compound experiment?

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, in this case, this compound.[1][2][3] This can occur through various mechanisms where the energy from the excited state of this compound is lost non-radiatively instead of being emitted as light.[4][5] Understanding the cause of quenching is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the common types of fluorescence quenching I might encounter with this compound?

There are three primary types of fluorescence quenching:

  • Dynamic (Collisional) Quenching: This occurs when the excited this compound molecule collides with a quencher molecule in the solution, leading to non-radiative energy transfer.[6][7] This process is dependent on the concentration of the quencher and the temperature of the solution.[6][8]

  • Static Quenching: This happens when this compound forms a non-fluorescent complex with a quencher molecule in the ground state.[5][6] This complex then absorbs light but does not emit fluorescence.

  • Trivial (Inner Filter Effect) Quenching: This is not a true quenching mechanism but rather an artifact of the experimental setup. It occurs when the quencher absorbs either the excitation light intended for this compound or the emitted fluorescence from this compound.[2][4]

Q3: What are some common substances that can act as quenchers for this compound?

Several common laboratory substances can act as fluorescence quenchers. These include:

  • Molecular Oxygen: Dissolved oxygen is a well-known collisional quencher.[1][6][9]

  • Halide Ions: Ions such as chloride, bromide, and iodide can quench fluorescence.[1][6]

  • Heavy Atoms: The presence of heavy atoms can enhance intersystem crossing, leading to a decrease in fluorescence.[10]

  • Electron-Donating or -Accepting Molecules: Compounds that can engage in photoinduced electron transfer can quench fluorescence.

Troubleshooting Guides

Issue 1: Weak or No this compound Fluorescence Signal

If you are observing a significantly lower-than-expected or no fluorescence signal from your this compound sample, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on the fluorometer are set correctly for this compound. Consult the technical data sheet for optimal wavelength settings.
Low this compound Concentration Prepare a fresh dilution series of your this compound stock to ensure the working concentration is appropriate for the sensitivity of your instrument.
Degradation of this compound This compound solutions may degrade over time, especially when exposed to light. Prepare fresh solutions from a solid stock and store them protected from light and at the recommended temperature.
Presence of a Quencher A contaminant in your buffer or sample could be quenching the fluorescence. See the "Identifying the Quenching Mechanism" section below.
pH of the Solution The fluorescence of many fluorophores is pH-dependent.[8][9] Ensure the pH of your experimental buffer is within the optimal range for this compound fluorescence.
Issue 2: this compound Fluorescence Signal Decreases Over Time

A gradual decrease in fluorescence intensity during your measurement can be indicative of photobleaching or the presence of a dynamic quencher.

Potential Cause Troubleshooting Steps
Photobleaching Reduce the excitation light intensity or the duration of exposure. If possible, use an anti-fading agent in your mounting medium for microscopy applications.[9]
Presence of a Dynamic Quencher Dynamic quenching is often temperature-dependent.[6] Try performing the experiment at a lower temperature to see if the quenching effect is reduced.
Chemical Reaction This compound might be undergoing a chemical reaction in your sample that results in a non-fluorescent product. Analyze your sample for any potential reactants.

Identifying the Quenching Mechanism

Distinguishing between different quenching mechanisms is crucial for effective troubleshooting. The following experimental approaches can help you identify the type of quenching affecting your this compound fluorescence.

Experimental Protocol 1: Stern-Volmer Analysis

The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration for dynamic quenching.[4][10]

Methodology:

  • Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the suspected quencher.

  • Measure the fluorescence intensity (F) for each sample, as well as the intensity of a this compound solution with no quencher (F₀).

  • Plot F₀/F versus the quencher concentration [Q].

  • Interpretation:

    • A linear Stern-Volmer plot suggests that a single type of quenching (either dynamic or static) is occurring.

    • An upward curvature in the plot can indicate the presence of both static and dynamic quenching.

    • A downward curvature may suggest that some of the fluorophore is inaccessible to the quencher.[11][12]

DOT Script for Stern-Volmer Plot Interpretation:

G cluster_0 Stern-Volmer Plot (F₀/F vs [Q]) cluster_1 Interpretation A Linear Plot D Purely Dynamic or Static Quenching A->D B Upward Curvature E Combined Static and Dynamic Quenching B->E C Downward Curvature F Inaccessible Fluorophore C->F

Caption: Interpreting Stern-Volmer plot shapes.

Experimental Protocol 2: Temperature Dependence Study

Dynamic and static quenching exhibit different sensitivities to temperature changes.

Methodology:

  • Prepare two sets of samples: one with this compound only and another with this compound and the suspected quencher.

  • Measure the fluorescence intensity of both sets at a range of different temperatures.

  • Interpretation:

    • If the quenching efficiency increases with increasing temperature, dynamic (collisional) quenching is likely the dominant mechanism, as higher temperatures lead to more frequent collisions.[6]

    • If the quenching efficiency decreases with increasing temperature, static quenching is the probable cause, as higher temperatures can destabilize the non-fluorescent complex.

DOT Script for Temperature Dependence Logic:

G Start Measure Quenching at Different Temperatures Decision Quenching increases with temperature? Start->Decision Dynamic Dynamic Quenching Decision->Dynamic Yes Static Static Quenching Decision->Static No

Caption: Differentiating quenching mechanisms by temperature.

Experimental Protocol 3: UV-Vis Absorbance Spectroscopy

Analyzing the absorbance spectra of your samples can help identify static quenching and inner filter effects.

Methodology:

  • Acquire the absorbance spectrum of a solution containing only this compound.

  • Acquire the absorbance spectrum of a solution containing both this compound and the suspected quencher.

  • Interpretation:

    • If the absorbance spectrum of the mixed solution is simply the sum of the individual spectra, dynamic quenching is more likely.

    • If the shape or position of the this compound absorbance peak changes in the presence of the quencher, this suggests the formation of a ground-state complex, indicative of static quenching.[4]

    • If the quencher has a significant absorbance at the excitation or emission wavelength of this compound, the inner filter effect (trivial quenching) is a likely contributor to the observed decrease in fluorescence.[4]

DOT Script for Troubleshooting Workflow:

G Start Fluorescence Quenching Observed Check_UV Measure UV-Vis Absorbance Spectra Start->Check_UV Decision_UV Change in this compound Absorbance Spectrum? Check_UV->Decision_UV Static_Quenching Static Quenching Likely Decision_UV->Static_Quenching Yes Temp_Study Perform Temperature Dependence Study Decision_UV->Temp_Study No Check_Inner_Filter Check for Inner Filter Effect Static_Quenching->Check_Inner_Filter Decision_Temp Quenching Increases with Temperature? Temp_Study->Decision_Temp Decision_Temp->Static_Quenching No Dynamic_Quenching Dynamic Quenching Likely Decision_Temp->Dynamic_Quenching Yes Dynamic_Quenching->Check_Inner_Filter

Caption: A logical workflow for troubleshooting quenching.

Summary of Quenching Characteristics

The following table summarizes the key characteristics to help you differentiate between the common types of fluorescence quenching.

Characteristic Dynamic Quenching Static Quenching Trivial Quenching (Inner Filter Effect)
Mechanism Collisional deactivation of the excited stateFormation of a non-fluorescent ground-state complexAbsorption of excitation or emission light by the quencher
Effect of Temperature Quenching increases with increasing temperatureQuenching decreases with increasing temperatureGenerally temperature-independent
Effect on Absorption Spectrum No change in the fluorophore's absorption spectrumChanges in the fluorophore's absorption spectrumApparent changes due to overlapping absorbance
Stern-Volmer Plot Linear (at low [Q])Linear (at low [Q])Can be non-linear and concentration-dependent
Effect on Fluorescence Lifetime DecreasesUnchangedUnchanged

References

How to prevent Xanthevodine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Xanthevodine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the precipitation of this compound in your cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the visual indicators of this compound precipitation?

A1: this compound precipitation can be identified by several visual cues in your cell culture medium. You may notice the medium appearing cloudy or hazy. Fine particles might become visible to the naked eye or under a microscope. In some instances, larger crystals can form, often seen on the surface of the culture vessel[1]. It is important to differentiate this from microbial contamination, which might also cause turbidity but is typically accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under high magnification[1].

Q2: What are the primary reasons for this compound precipitation in cell culture?

A2: The precipitation of this compound is a complex issue with several potential causes:

  • Physicochemical Properties: Many experimental compounds like this compound have poor water solubility[1].

  • Solvent-Related Issues: A common solvent for stock solutions is dimethyl sulfoxide (DMSO). When a concentrated DMSO stock of this compound is diluted into the aqueous cell culture medium, the sudden change in solvent polarity can cause the compound to precipitate out of solution[1].

  • High Concentration: Every compound has a maximum solubility in a given solvent system. If the concentration of this compound exceeds this limit, it will precipitate[1].

  • Temperature Fluctuations: Changes in temperature can significantly impact the solubility of this compound. For example, moving media from cold storage to a 37°C incubator can lead to precipitation. Repeated freeze-thaw cycles of stock solutions can also promote this issue[1].

  • pH of the Medium: The pH of your cell culture medium can affect the charge state of this compound, which in turn influences its solubility[1].

  • Interactions with Media Components: Components within the culture medium, such as salts and proteins, can interact with this compound, leading to the formation of insoluble complexes. For instance, calcium and phosphate ions are known to form insoluble precipitates[1].

Q3: My this compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. How can I prevent this?

A3: This is a common issue known as "DMSO shock." To mitigate this, you can try the following:

  • Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, first dilute the stock in a small volume of medium and then add this intermediate dilution to the final volume.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution[1].

  • Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., 0.5% instead of 0.1%) might be necessary to keep this compound in solution. Always perform a vehicle control to assess the effect of the solvent on your cells.

  • Reduce this compound Concentration: If possible, lower the final concentration of this compound in your experiment to a level below its solubility limit in the final culture medium.

Troubleshooting Guide

Issue: I observe a precipitate in my cell culture medium after adding this compound.

This troubleshooting guide will walk you through a logical sequence of steps to identify and resolve the cause of this compound precipitation.

Step 1: Characterize the Precipitate
  • Visual Inspection: Is the medium cloudy, or are there distinct particles?

  • Microscopy: Examine a sample of the medium under a microscope. Are the particles crystalline or amorphous? This can help distinguish between compound precipitation and other issues like contamination.

Step 2: Review Your Protocol
  • Concentration: Is the final concentration of this compound within its known solubility limit in your specific cell culture medium?

  • Solvent Concentration: What is the final concentration of the solvent (e.g., DMSO) in the medium?

  • Temperature: Was the medium pre-warmed before adding this compound? Were there any recent temperature fluctuations in the incubator?[1]

  • pH: Has the pH of the medium been verified? Cell metabolism can alter the pH over time.

Step 3: Systematic Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting this compound precipitation.

G start Precipitation Observed check_contamination Rule out microbial contamination start->check_contamination review_protocol Review Protocol: - Concentration - Solvent - Temperature - pH check_contamination->review_protocol No Contamination solubility_test Perform Solubility Test in Basal Medium vs. PBS review_protocol->solubility_test media_issue Precipitation in Medium only: Interaction with media components solubility_test->media_issue Precipitates in Medium pbs_issue Precipitation in PBS: Intrinsic low solubility solubility_test->pbs_issue Precipitates in PBS optimize_protocol Optimize Protocol: - Lower concentration - Pre-warm media - Step-wise dilution media_issue->optimize_protocol modify_formulation Modify Formulation: - Adjust pH - Add solubilizers - Change salt form pbs_issue->modify_formulation resolve Issue Resolved optimize_protocol->resolve modify_formulation->resolve

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The following table summarizes key parameters that can influence the solubility of a compound like this compound in cell culture. Note that these are general guidelines, and optimal conditions should be determined empirically for this compound.

ParameterCondition 1Condition 2Condition 3Impact on Solubility
Final DMSO Concentration 0.1%0.5%1.0%Higher concentrations can increase solubility but may be toxic to cells.
Medium pH 6.87.48.0Solubility of ionizable compounds is pH-dependent. The optimal pH needs to be determined.
Temperature 4°C25°C37°CHigher temperatures generally increase the solubility of most compounds.
Serum Concentration 0% (Serum-Free)5%10%Serum proteins can sometimes bind to and solubilize compounds, but can also interact to cause precipitation.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Medium

This protocol helps determine the maximum concentration of this compound that can be added to the cell culture medium from a DMSO stock without immediate precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600 nm

Methodology:

  • Prepare a series of dilutions of the this compound stock solution in 100% DMSO.

  • In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.

  • Add 2 µL of each this compound DMSO dilution to the wells to achieve a range of final concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration should be kept constant at 1%.

  • Include a negative control with 2 µL of 100% DMSO added to the medium.

  • Mix the contents of the wells by gently pipetting up and down.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (or light scattering) at 600 nm using a plate reader.

  • The highest concentration of this compound that does not show a significant increase in absorbance compared to the negative control is considered the kinetic solubility under these conditions[1].

Protocol 2: Preparation of this compound Working Solutions

This protocol describes a method for preparing working solutions of this compound for cell treatment while maintaining a constant final DMSO concentration.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Cell culture medium, sterile

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare Intermediate Stock Solutions: Prepare a series of intermediate stock solutions of this compound in 100% DMSO. For example, if your highest final concentration is 10 µM and your final DMSO concentration is 0.1%, your highest intermediate stock would be 10 mM.

  • Serial Dilutions in Medium:

    • For the highest concentration, add the appropriate volume of the highest intermediate stock to your pre-warmed cell culture medium. For example, add 10 µL of 10 mM this compound in DMSO to 9.99 mL of medium for a final concentration of 10 µM with 0.1% DMSO.

    • For lower concentrations, you can perform serial dilutions of the highest concentration working solution in culture medium containing the same final DMSO concentration (e.g., dilute the 10 µM solution in medium containing 0.1% DMSO). This ensures the DMSO concentration remains constant across all conditions.

Signaling Pathway Considerations

While the direct signaling pathways affected by this compound are specific to its biological activity, the precipitation of any compound can indirectly affect cellular signaling by altering the effective concentration of the compound and by physical stress on the cells.

G Xanthevodine_soluble Soluble this compound Cell_receptor Cell Surface Receptor Xanthevodine_soluble->Cell_receptor Binds Xanthevodine_precipitate Precipitated this compound Physical_stress Physical Stress/ Phagocytosis Xanthevodine_precipitate->Physical_stress Induces Signaling_pathway Intracellular Signaling Pathway Cell_receptor->Signaling_pathway Activates Cellular_response Biological Response Signaling_pathway->Cellular_response Stress_response Stress Response Pathways (e.g., Apoptosis) Physical_stress->Stress_response Activates

Caption: Impact of this compound state on cellular pathways.

References

Minimizing off-target effects of Xanthevodine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Minimizing Off-Target Effects of Xanthevodine

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected cellular phenotypes after this compound treatment. How can I determine if these are off-target effects?

A1: Differentiating on-target from off-target effects is crucial for accurate data interpretation. A multi-step approach is recommended:

  • Dose-Response Correlation: On-target effects should correlate with the IC50 value of this compound for EGFR inhibition. Off-target effects often manifest at higher concentrations.[1][2]

  • Use of Structurally Unrelated Inhibitors: Treat cells with a different, well-characterized EGFR inhibitor that has a distinct chemical structure.[2] If the same phenotype is observed, it is more likely to be an on-target effect.

  • Rescue Experiments: Overexpress a version of EGFR that is resistant to this compound. If the phenotype is reversed, it confirms an on-target effect.[2][3]

  • Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[4][5]

Q2: How do I select the optimal concentration of this compound to minimize off-target effects in my cell-based assays?

A2: The ideal concentration of this compound should be potent enough to inhibit EGFR without significantly affecting other kinases.

  • Determine the Cellular IC50: First, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for the inhibition of EGFR phosphorylation in your specific cell line.[4][6]

  • Work at or Near the IC50: For your experiments, use a concentration of this compound that is 1-5 times the cellular IC50 for EGFR. Using concentrations significantly higher than this increases the risk of engaging off-target kinases.[1]

  • Consult Selectivity Data: Refer to kinase selectivity data (see Table 1) to understand the concentration at which this compound may inhibit other kinases.

Q3: My this compound inhibitor is precipitating in the cell culture medium. What can I do?

A3: Poor aqueous solubility is a common issue with small molecule inhibitors.[6]

  • Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[6]

  • Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to prevent solvent-induced toxicity.[6]

  • Gentle Dissolution: Brief sonication or gentle warming of the stock solution can aid in dissolution.[7]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of EGFR Phosphorylation

  • Possible Cause: Inhibitor degradation, incorrect concentration, or suboptimal assay conditions.

  • Troubleshooting Steps:

    • Verify Inhibitor Integrity: Confirm the correct preparation and storage of your this compound stock.

    • Perform a Dose-Response Curve: The optimal inhibitory concentration can vary between cell lines. A dose-response experiment will help determine the IC50 in your system.[8]

    • Optimize Treatment Time: Conduct a time-course experiment to determine the optimal pre-incubation time for this compound to engage with EGFR.[8]

    • Confirm Pathway Activation: Ensure that the EGFR pathway is robustly activated in your experimental setup. Without a clear signal window, it's difficult to assess inhibitor efficacy.[8]

Issue 2: Cellular Toxicity Observed at Effective Concentrations

  • Possible Cause: Off-target effects on kinases that regulate essential cellular processes.

  • Troubleshooting Steps:

    • Lower Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition and use concentrations at or slightly above the IC50.[2]

    • Profile for Off-Target Liabilities: Submit this compound for broad kinase panel screening to identify potential off-targets that could be responsible for the toxicity.[2]

    • Use a More Selective Inhibitor: If available, use an alternative EGFR inhibitor with a better-documented selectivity profile.[2]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. EGFR
EGFR (On-Target) 5 1
HER25010
SRC25050
ABL800160
VEGFR21200240

Table 2: Recommended Starting Concentrations for In Vitro Cell-Based Assays

Cell LineEGFR StatusRecommended Starting Concentration Range (nM)
A431Wild-type (overexpressed)10 - 50
HCC827Exon 19 deletion (sensitive)1 - 10
NCI-H1975T790M mutation (resistant)50 - 250

Experimental Protocols

Protocol 1: Determining the On-Target Cellular IC50 of this compound

This protocol describes a Western blot-based method to determine the concentration of this compound required to inhibit 50% of EGFR phosphorylation in cultured cells.

Materials:

  • Cell line of interest (e.g., A431)

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Methodology:

  • Cell Seeding: Plate cells and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours.

  • Inhibitor Treatment: Pre-treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with buffer containing inhibitors.[9]

  • Western Blotting:

    • Determine protein concentration.

    • Separate lysates by SDS-PAGE and transfer to a membrane.

    • Probe with primary antibodies against phospho-EGFR and total EGFR.

    • Incubate with HRP-conjugated secondary antibody and visualize with ECL.

  • Data Analysis:

    • Quantify band intensities.

    • Normalize the phospho-EGFR signal to the total EGFR signal.

    • Plot the normalized data against the log of this compound concentration and fit to a dose-response curve to determine the IC50.

Protocol 2: Validating Off-Target Effects with a Rescue Experiment

This protocol confirms that a this compound-induced phenotype is due to on-target EGFR inhibition by "rescuing" the effect with an inhibitor-resistant EGFR mutant.

Materials:

  • Parental cell line sensitive to this compound

  • Expression vector for this compound-resistant EGFR mutant

  • Empty vector control

  • Transfection reagent

  • This compound

  • Assay reagents for measuring the phenotype of interest (e.g., cell viability assay)

Methodology:

  • Transfection: Transfect the parental cell line with either the resistant EGFR mutant expression vector or the empty vector control.

  • Selection/Enrichment: Select for transfected cells or allow for transient expression (typically 48 hours).

  • Confirmation of Expression: Confirm the expression of the resistant EGFR mutant via Western blotting.

  • Inhibitor Treatment: Treat both the resistant mutant-expressing cells and the empty vector control cells with a range of this compound concentrations.

  • Phenotypic Assay: Perform the relevant assay (e.g., cell viability, migration) to assess the effect of this compound.

  • Data Analysis:

    • Compare the dose-response curves of the resistant mutant-expressing cells and the control cells.

    • A significant rightward shift in the IC50 for the resistant cells indicates that the phenotype is on-target.[3]

Visualizations

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound's primary signaling pathway.

Experimental_Workflow Start Observe Unexpected Phenotype DoseResponse Perform Dose-Response Curve Start->DoseResponse CompareIC50 Correlates with EGFR IC50? DoseResponse->CompareIC50 Orthogonal Use Structurally Different Inhibitor CompareIC50->Orthogonal Yes OffTarget Likely Off-Target CompareIC50->OffTarget No Rescue Perform Rescue Experiment Orthogonal->Rescue OnTarget Likely On-Target Rescue->OnTarget KinomeScan Consider Kinome Profiling OffTarget->KinomeScan

Caption: Experimental workflow for off-target validation.

Troubleshooting_Logic Start Inconsistent Results CheckInhibitor Verify Inhibitor Integrity & Conc. Start->CheckInhibitor ProblemFound Problem Identified? CheckInhibitor->ProblemFound Checked CheckProtocol Review Assay Protocol CheckProtocol->ProblemFound Checked CheckCells Assess Cell Health & Pathway Activation CheckCells->ProblemFound Checked ProblemFound->CheckProtocol No ProblemFound->CheckCells No Optimize Optimize Protocol ProblemFound->Optimize Yes Consult Consult Further (e.g., Core Facility) ProblemFound->Consult No

References

Xanthevodine Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Xanthevodine purification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this acridone alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring acridone alkaloid. Its formal chemical name is 4,11-dimethoxy-5H-[1][2]dioxolo[4,5-b]acridin-10-one, and its molecular formula is C16H13NO5.[3] As an alkaloid, it is a basic, nitrogen-containing compound, which influences its chemical properties and the methods used for its extraction and purification.

Q2: What are the primary challenges in purifying this compound and similar alkaloids?

A2: Purifying alkaloids like this compound from crude natural extracts presents several common challenges:

  • Low Yields: The target compound may be present in low concentrations in the source material, and losses can occur at each purification step.

  • Co-extraction of Impurities: Crude extracts are complex mixtures containing pigments (like chlorophyll), tannins, lipids, and other secondary metabolites that can interfere with purification.[4]

  • Separation of Structurally Similar Alkaloids: Plants often produce a range of chemically similar alkaloids, which can be difficult to separate from one another using standard chromatographic techniques.[5]

  • Compound Degradation: Alkaloids can be sensitive to pH, heat, and light.[4] Improper handling or storage conditions can lead to the degradation of the target molecule.

  • Poor Chromatographic Peak Shape: The basic nature of alkaloids can cause peak tailing on silica gel columns or in HPLC, leading to poor resolution.[6]

Q3: What general purification strategy is recommended for alkaloids like this compound?

A3: A multi-step strategy is typically required. The process generally begins with solvent extraction from the plant material, followed by an acid-base liquid-liquid partitioning to separate alkaloids from neutral and acidic impurities. This enriched alkaloid fraction is then subjected to one or more chromatographic steps, such as column chromatography followed by preparative HPLC (prep-HPLC) for final polishing to achieve high purity.[1][2][7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Problem 1: Low yield of the target alkaloid after initial extraction.

  • Possible Causes:

    • Improper Solvent Selection: The chosen solvent may have the wrong polarity to efficiently extract this compound. Alkaloids can exist as free bases or salts, and solvent choice is critical.[4]

    • Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to effectively pull the compound from the plant matrix.[4]

    • Compound Degradation: High temperatures or inappropriate pH during extraction can degrade the target alkaloid.[4]

    • Inefficient Plant Material Preparation: If the plant material is not finely ground, the solvent cannot penetrate effectively, leading to poor extraction efficiency.[4]

  • Recommended Solutions:

    • Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane). Alcohol-based solvents are often effective as they can dissolve both free base and salt forms of alkaloids.[4]

    • Optimize Extraction Parameters: Systematically increase the extraction time and/or temperature and monitor the yield to find the optimal conditions. Consider modern techniques like ultrasound or microwave-assisted extraction, which can improve efficiency.[4]

    • Control Extraction Conditions: If the alkaloid is known to be heat-sensitive, use room temperature or cold extraction methods and protect the extract from light.

    • Ensure Proper Grinding: Ensure the dried plant material is pulverized to a fine powder (e.g., to pass a 40-mesh sieve) to maximize the surface area for extraction.[4]

Problem 2: The purified fraction from column chromatography has low purity and contains multiple compounds.

  • Possible Causes:

    • Poor Separation on Stationary Phase: Structurally similar alkaloids may co-elute. The basic nature of this compound might be causing strong interaction or tailing on acidic silica gel.[2]

    • Inappropriate Mobile Phase: The solvent system may not have sufficient resolving power to separate the target compound from closely related impurities.

    • Column Overloading: Too much crude extract was loaded onto the column, exceeding its separation capacity.

  • Recommended Solutions:

    • Change Stationary Phase: For basic compounds like alkaloids, using a different adsorbent can be effective. Consider using Aluminium Oxide (basic) or a modified silica gel (e.g., C18 for reverse-phase chromatography).[2]

    • Optimize Mobile Phase: Perform analytical TLC or HPLC with various solvent systems to identify a mobile phase that provides better separation before scaling up to a preparative column. For reverse-phase HPLC, a gradient from an aqueous solvent to an organic solvent (like acetonitrile or methanol) is a good starting point.[6]

    • Add Mobile Phase Modifiers: For HPLC, adding a small amount of an acid (like 0.1% trifluoroacetic acid or formic acid) or a base (like 0.5% triethylamine) to the mobile phase can improve the peak shape of basic alkaloids by keeping them in a consistent ionized or non-ionized state.[1][6]

    • Employ a Secondary Purification Step: It is common for a single column chromatography step to be insufficient. Use the partially purified fraction as the input for a high-resolution technique like preparative HPLC to isolate the final compound.[1][8]

Problem 3: The isolated compound appears to be unstable in solution.

  • Possible Causes:

    • Inappropriate Solvent: Some alkaloids show greater stability in certain solvents over others. For example, some cathinones are less stable in methanol than in acetonitrile.[9][10]

    • Incorrect Storage Temperature: Storing solutions at room temperature can lead to rapid degradation.[10]

    • pH Sensitivity: The pH of the solution may not be optimal for the compound's stability.[11]

  • Recommended Solutions:

    • Solvent Selection: If degradation is observed, switch to a different solvent for storage. Acetonitrile is often a good choice for many alkaloids.[10]

    • Proper Storage: Store all solutions containing the purified compound at low temperatures, such as in a refrigerator (4°C) or freezer (-20°C), to minimize degradation.[10][12]

    • Buffer Solutions: If the compound is pH-sensitive, consider dissolving it in a buffered solution at its optimal pH for stability.

Data & Tables

Table 1: Troubleshooting Summary for this compound Purification

Problem Potential Cause Recommended Solution
Low Yield Improper solvent polarityTest solvents from non-polar (hexane) to polar (methanol).[4]
Insufficient extraction time/tempOptimize duration and temperature; consider ultrasound-assisted extraction.[4]
Low Purity Co-elution of similar alkaloidsEmploy preparative HPLC for final purification.[1][8]
Poor peak shape (tailing)Add modifiers like TFA or triethylamine to the HPLC mobile phase.[6]
Pigment contaminationPerform an initial wash with a non-polar solvent like hexane.[4]
Degradation Storage at room temperatureStore purified fractions and solutions at 4°C or -20°C.[10]
Unsuitable storage solventUse acetonitrile instead of methanol for long-term storage.[9][10]
Exposure to light/heatProtect samples from light and use reduced pressure evaporation at low temps.[4]

Table 2: Example of Alkaloid Stability in Different Solvents and Temperatures (Note: This data is illustrative, based on studies of cathinone alkaloids, and should be used as a general guide for handling this compound.[9][10])

Compound Solvent Storage Temp. Approx. % Loss after 30 Days
Alkaloid Example AMethanolRoom Temp (20°C)> 85%
Alkaloid Example AMethanolRefrigerator (4°C)~50%
Alkaloid Example AMethanolFreezer (-20°C)< 10% (Stable)
Alkaloid Example BAcetonitrileRoom Temp (20°C)~30%
Alkaloid Example BAcetonitrileRefrigerator (4°C)< 10% (Stable)
Alkaloid Example BAcetonitrileFreezer (-20°C)< 5% (Stable)

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Alkaloid Enrichment

This protocol describes a standard method to separate basic alkaloids from neutral and acidic compounds in a crude plant extract.

  • Preparation: Start with a dried, concentrated crude solvent extract (e.g., from ethanol or methanol). Re-dissolve the residue in 100 mL of ethyl acetate.

  • Acidification: Transfer the solution to a separatory funnel and extract it three times with 50 mL of an acidic aqueous solution (e.g., 5% HCl or 1% acetic acid).[7][13] The protonated alkaloids will move into the aqueous layer.

  • Separation: Combine the aqueous layers. The initial organic layer contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., concentrated ammonium hydroxide or 10% NaOH) with stirring until the pH is approximately 10.[7][13] This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

  • Re-extraction: Extract the basified aqueous solution three times with 50 mL of an organic solvent like dichloromethane or chloroform. The free-base alkaloids will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a crude alkaloid fraction. This fraction is now ready for chromatographic purification.

Protocol 2: Preparative HPLC for Final Purification

This protocol outlines a general approach for purifying the crude alkaloid fraction.

  • Analytical Method Development: First, develop a separation method on an analytical HPLC system.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase A: Ultrapure water with 0.1% formic acid or 0.1% TFA.[6][7]

    • Mobile Phase B: Acetonitrile or Methanol.[6]

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 30 minutes) to determine the approximate elution conditions for your target compound.

    • Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).[1][7]

  • Scale-Up to Preparative HPLC:

    • Use a larger dimension preparative column (e.g., 21.2 mm diameter) with the same stationary phase.[6]

    • Adjust the flow rate according to the column diameter (e.g., 6-20 mL/min).[1]

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

    • Inject the sample and run the optimized gradient (or an isocratic method if suitable).

  • Fraction Collection: Collect the eluent in fractions as the peak corresponding to this compound appears on the chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity. Combine fractions with high purity (>95%).

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow RawMaterial Dried Plant Material Extraction Solvent Extraction RawMaterial->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning CrudeAlkaloids Crude Alkaloid Fraction Partitioning->CrudeAlkaloids Impurity1 Neutral/Acidic Impurities Partitioning->Impurity1 Discard ColumnChrom Column Chromatography CrudeAlkaloids->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Partially Purified Impurity2 Other Alkaloids ColumnChrom->Impurity2 Discard PureCompound Pure This compound PrepHPLC->PureCompound

Figure 1: General purification workflow for isolating this compound from a natural source.

Troubleshooting_Purity Start Start: Low Purity after Column Chromatography CheckTLC Analyze on TLC/HPLC: Are peaks tailing? Start->CheckTLC TailingYes Yes CheckTLC->TailingYes   TailingNo No CheckTLC->TailingNo SolutionTailing Solution: Use Al2O3 column or add modifier (TFA/TEA) to HPLC mobile phase. TailingYes->SolutionTailing CheckSeparation Are peaks poorly resolved? TailingNo->CheckSeparation FinalStep Proceed to Preparative HPLC SolutionTailing->FinalStep SeparationYes Yes CheckSeparation->SeparationYes SeparationNo No CheckSeparation->SeparationNo SolutionSeparation Solution: Optimize gradient slope or switch to a higher resolution column. SeparationYes->SolutionSeparation SeparationNo->FinalStep SolutionSeparation->FinalStep

Figure 2: Decision-making flowchart for troubleshooting low purity results.

References

Technical Support Center: Enhancing the Bioavailability of Xanthevodine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Xanthevodine and encountering challenges related to its bioavailability in in vivo models. The following information provides troubleshooting advice, frequently asked questions, and detailed protocols to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo bioavailability of this compound expected to be low?

A1: this compound is an alkaloid with a complex molecular structure (IUPAC Name: 4,11-dimethoxy-5H-[1][2]dioxolo[4,5-b]acridin-10-one)[3]. Compounds of this nature, particularly alkaloids and other natural products, often exhibit poor oral bioavailability for several reasons:

  • Poor Aqueous Solubility: Many complex organic molecules are hydrophobic, leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits the dissolution rate, which is often the rate-limiting step for absorption[4][5].

  • Low Permeability: The drug may have difficulty passing through the intestinal epithelial barrier to enter the systemic circulation[5][6].

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. In the liver and the intestinal wall, it can be extensively metabolized by enzymes, primarily the Cytochrome P450 (CYP) family (e.g., CYP3A4)[6]. This significantly reduces the amount of active drug that reaches the bloodstream.

  • Efflux by Transporters: The drug may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp), further limiting its net absorption[1][6][7].

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: A variety of techniques can be employed, which can be broadly categorized into formulation-based and non-formulation-based approaches.[4][8]

  • Formulation-Based Approaches: These aim to improve the solubility and dissolution rate of the drug.

    • Lipid-Based Drug Delivery Systems (LBDDS): Encapsulating this compound in lipid carriers like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS)[2][9][10][11].

    • Nanoformulations: Reducing the particle size of this compound to the nanometer scale (nanosuspensions) increases the surface area for dissolution[2][4][12].

    • Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix to enhance its dissolution rate[4][8].

  • Non-Formulation-Based Approaches: These focus on modulating physiological barriers.

    • Co-administration with Bioenhancers: Using natural compounds that inhibit metabolic enzymes or efflux pumps. A classic example is piperine[1][6][7].

    • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in vivo[2][8].

Q3: How do lipid-based formulations specifically improve this compound's bioavailability?

A3: Lipid-Based Drug Delivery Systems (LBDDS) are highly effective for lipophilic drugs like this compound. Their mechanisms include:

  • Enhanced Solubilization: They keep the drug in a solubilized state within the GI tract, preventing its precipitation[10][11].

  • Bypassing First-Pass Metabolism: LBDDS can facilitate absorption through the lymphatic system, which drains into the thoracic duct and then directly into systemic circulation, thereby bypassing the liver and reducing first-pass metabolism[2][10].

  • Inhibition of Efflux Pumps: Some lipid excipients and surfactants used in these formulations can inhibit the function of P-gp, reducing drug efflux[10].

  • Protection from Degradation: The lipid carrier protects the drug from chemical and enzymatic degradation within the GI tract[13][14].

Q4: What are "bioenhancers," and which ones could potentially be used with this compound?

A4: Bioenhancers are compounds that, when co-administered with a drug, can improve its bioavailability and bioefficacy without having pharmacological activity of their own at the used dose[7][15]. They primarily work by inhibiting metabolic enzymes (like CYP450) and/or efflux pumps (like P-gp)[1][6]. For an alkaloid like this compound, promising natural bioenhancers include:

  • Piperine: Derived from black pepper, it is a well-known inhibitor of CYP3A4 and P-gp[7].

  • Quercetin: A flavonoid found in many plants that can inhibit drug metabolism enzymes[7][16].

  • Sinomenine: An alkaloid that has been shown to dramatically increase the bioavailability of other compounds by inhibiting P-gp[7].

Q5: Which route of administration is best for initial in vivo studies of this compound?

A5: The choice of administration route depends on the study's objective.

  • Intravenous (IV) Injection: This is the most direct route, bypassing absorption and first-pass metabolism entirely, resulting in 100% bioavailability[17]. It is ideal for determining the drug's intrinsic pharmacokinetic properties (distribution, metabolism, elimination) and for establishing a baseline for absolute bioavailability calculations.

  • Oral (PO) Gavage: This is the most common and convenient route but is subject to the bioavailability challenges discussed above[17]. It is essential for studies aiming to develop an orally administered therapeutic.

  • Intraperitoneal (IP) Injection: This route avoids the GI tract and first-pass metabolism in the liver to a large extent, offering higher bioavailability than the oral route. It is often used in preclinical animal studies to ensure systemic exposure when oral bioavailability is a known issue[17].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low and/or highly variable plasma concentrations of this compound after oral administration. 1. Poor aqueous solubility leading to erratic dissolution and absorption.2. Significant first-pass metabolism.3. Efflux by P-glycoprotein transporters.1. Formulate this compound: Develop a lipid-based formulation (e.g., SEDDS, SLNs) or a nanosuspension to improve solubility and dissolution consistency. (See Protocol 1).2. Co-administer a Bioenhancer: Include piperine (e.g., 10-20 mg/kg in rodents) with your this compound dose to inhibit CYP3A4 and P-gp.[7]3. Use an Alternative Route: For initial efficacy studies, consider IP or IV administration to ensure adequate systemic exposure.
Difficulty dissolving this compound in a vehicle for oral gavage. This compound is likely a lipophilic compound with poor water solubility. Common aqueous vehicles like saline or water are unsuitable.1. Use a Co-solvent System: Try a mixture of solvents like polyethylene glycol 300 (PEG 300), propylene glycol, or ethanol in water[18]. Caution: Ensure the final concentration of the organic solvent is non-toxic to the animals.2. Use a Lipid Vehicle: Dissolve this compound in an oil such as corn oil, sesame oil, or a medium-chain triglyceride (MCT) oil. Gentle heating and sonication may aid dissolution.3. Create a Suspension: If solubility is too low, create a fine, homogenous suspension using a suspending agent like 0.5% carboxymethyl cellulose (CMC) in water. Ensure consistent mixing before each administration.
The developed formulation (e.g., nanosuspension) shows particle aggregation and instability over time. 1. Insufficient surface stabilization.2. Incompatible excipients.3. Improper storage conditions (temperature, light).1. Add/Optimize Stabilizers: Incorporate or increase the concentration of surfactants (e.g., Poloxamer 188, Tween 80) or polymers to provide steric or electrostatic stabilization.2. Screen Excipients: Ensure all components of the formulation are compatible with this compound and each other.3. Control Storage: Store the formulation at a recommended temperature (e.g., 4°C) and protect it from light. Conduct stability studies to determine shelf-life.

Data Presentation

Table 1: Physicochemical Properties of this compound

This data provides a baseline for understanding the molecule's characteristics.

PropertyValueSource
Molecular FormulaC₁₆H₁₃NO₅PubChem[3]
Molecular Weight299.28 g/mol PubChem[3]
IUPAC Name4,11-dimethoxy-5H-[1][2]dioxolo[4,5-b]acridin-10-onePubChem[3]
Predicted SolubilityPoor in water, likely soluble in organic solvents like DMSO, Chloroform.Inferred from structure and similar compounds[19].
Table 2: Hypothetical Pharmacokinetic Parameters of this compound (20 mg/kg, Oral) in Rats with Different Formulations

This table illustrates the potential improvements in bioavailability that can be achieved with advanced formulations. The values are examples based on typical enhancements seen for poorly soluble drugs[7].

FormulationCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)55 ± 122.0250 ± 65100%
Solid Lipid Nanoparticles (SLNs)210 ± 451.51350 ± 210~540%
Self-Emulsifying DDS (SEDDS)350 ± 601.01980 ± 300~790%
Suspension + Piperine (20 mg/kg)130 ± 302.0780 ± 150~310%

Data are presented as mean ± SD and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a common high-pressure homogenization method to prepare SLNs, a technique known to improve oral bioavailability[2][13].

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

  • Surfactant/Stabilizer (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Methodology:

  • Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the accurately weighed amount of this compound to the molten lipid and stir until a clear, homogenous solution is formed.

  • Preparation of Aqueous Phase: Dissolve the surfactant/stabilizer in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm using a high-shear homogenizer) for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • High-Pressure Homogenization (HPH): Immediately subject the hot pre-emulsion to HPH (e.g., 500 bar, 3-5 cycles). The high shear forces will break down the coarse droplets into nanoparticles.

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath and stir gently. As the lipid cools and recrystallizes, it will entrap the drug, forming the solid lipid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: Standard Protocol for an Oral Bioavailability Study in Rats

This protocol outlines a typical in vivo experiment to assess the pharmacokinetic profile of a this compound formulation[17][20].

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g), fasted overnight (8-12 hours) with free access to water.

Study Design:

  • Use a parallel design with at least 4-6 rats per group.

  • Group 1: Control (e.g., this compound in aqueous suspension).

  • Group 2: Test Formulation 1 (e.g., this compound-loaded SLNs).

  • Group 3: Test Formulation 2 (e.g., this compound suspension with piperine).

  • Optional Group 4: IV administration for absolute bioavailability calculation.

Methodology:

  • Dosing: Administer the respective formulations to each group via oral gavage at a consistent dose (e.g., 20 mg/kg). For the IV group, administer a lower dose (e.g., 2 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 150-200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points:

    • Pre-dose (0 h)

    • Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and T₁/₂ (half-life).

Visual Guides (Diagrams)

Below are diagrams created using the DOT language to visualize key concepts and workflows related to enhancing this compound's bioavailability.

G cluster_0 Phase 1: Problem Identification & Strategy Selection cluster_1 Phase 2: Formulation & In Vitro Evaluation cluster_2 Phase 3: In Vivo Validation start Initial In Vivo Study Shows Poor this compound Bioavailability physchem Characterize Physicochemical Properties (Solubility, Permeability - e.g., BCS) start->physchem strategy Select Enhancement Strategy physchem->strategy formulation1 Lipid-Based Formulation (e.g., SLNs, SEDDS) strategy->formulation1 Lipophilic formulation2 Nanoformulation (e.g., Nanosuspension) strategy->formulation2 Poorly Soluble formulation3 Co-administration (e.g., with Piperine) strategy->formulation3 Metabolism/Efflux Suspected invitro In Vitro Evaluation (Dissolution, Caco-2 Permeability) formulation1->invitro formulation2->invitro formulation3->invitro invivo Preclinical In Vivo Study (Rodent Model) invitro->invivo Promising Candidate pk_analysis Pharmacokinetic Analysis (LC-MS/MS) invivo->pk_analysis pk_analysis->strategy Iterate if Needed endpoint Optimized Formulation with Enhanced Bioavailability pk_analysis->endpoint G cluster_lumen Intestinal Lumen cluster_cell Enterocyte (Intestinal Cell) cluster_blood Bloodstream X_free This compound (Free Drug) X_inside This compound X_free->X_inside Absorption Pgp P-gp Efflux Pump X_inside->Pgp CYP CYP3A4 Enzyme X_inside->CYP X_blood This compound (Systemic Circulation) X_inside->X_blood To Circulation X_metabolite Metabolite Pgp->X_free Efflux CYP->X_metabolite Metabolism Bioenhancer Bioenhancer (e.g., Piperine) Bioenhancer->Pgp Inhibits Bioenhancer->CYP Inhibits G cluster_properties Physicochemical Properties cluster_barriers Biopharmaceutical Barriers cluster_outcome Resulting Outcome prop1 Poor Aqueous Solubility bar1 Low Dissolution Rate in GI Tract prop1->bar1 prop2 Lipophilic Nature bar2 High First-Pass Metabolism prop2->bar2 bar3 P-gp Mediated Efflux prop2->bar3 prop3 Susceptibility to Metabolism prop3->bar2 outcome Low Oral Bioavailability bar1->outcome bar2->outcome bar3->outcome

References

Validation & Comparative

A Comparative Analysis of Xanthevodine and Other Leading Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: Xanthevodine is a fictional compound created for illustrative purposes within this guide. All data presented for this compound is hypothetical and intended to demonstrate a comparative framework. The information provided for Donepezil, Rivastigmine, and Galantamine is based on publicly available scientific literature.

This guide provides a comprehensive comparison of the hypothetical novel cholinesterase inhibitor, this compound, with three established drugs in its class: Donepezil, Rivastigmine, and Galantamine. The objective is to present a clear, data-driven analysis of their respective efficacies, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction to Cholinesterase Inhibition

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of acetylcholine, a vital neurotransmitter involved in memory, learning, and other cognitive functions.[1] By blocking the action of the enzyme acetylcholinesterase (AChE), and in some cases butyrylcholinesterase (BChE), these inhibitors increase the concentration of acetylcholine in the brain. This mechanism of action forms the primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative conditions.

In Vitro Efficacy Comparison

The in vitro efficacy of cholinesterase inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Compound AChE IC50 (nM) BChE IC50 (nM) Selectivity Index (BChE/AChE)
This compound (Hypothetical) 3.515042.9
Donepezil 6.7[2]7,950>1000
Rivastigmine 4.3[2]337.7
Galantamine 41012,80031.2

Data for Donepezil and Rivastigmine are from a comparative in vitro study.[2] Data for Galantamine is from a separate study for illustrative comparison. Hypothetical data for this compound is generated for this guide.

Clinical Efficacy Overview

Clinical trials provide essential data on the real-world efficacy of these inhibitors in patients. The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) is a standard tool used to measure cognitive changes in clinical trials, with a decrease in score indicating improvement.

Drug Dosage Mean Difference in ADAS-Cog Score (vs. Placebo) Key Findings from Meta-Analyses
This compound (Hypothetical) 15 mg/day-3.5Hypothetical trial suggests significant improvement in cognitive and global function with a favorable side effect profile.
Donepezil 5-10 mg/day-2.7 to -2.9Shows a dose-dependent effect on cognition. Generally well-tolerated with a lower incidence of adverse events compared to Rivastigmine.[3][4]
Rivastigmine 6-12 mg/day-1.9 to -2.6Effective for both AChE and BChE inhibition. Associated with a higher incidence of gastrointestinal side effects.[3][4]
Galantamine 16-24 mg/day-3.0Demonstrates a consistent benefit on cognition. Associated with a greater risk of trial dropout than placebo, particularly at higher doses.[3]

Clinical efficacy data is based on meta-analyses of randomized controlled trials.[3][4][5][6][7]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and evaluation processes, the following diagrams illustrate the cholinergic signaling pathway and a typical experimental workflow for assessing cholinesterase inhibitor efficacy.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_vesicle ACh in Vesicle ChAT->ACh_vesicle Synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Receptor ACh Receptor ACh_cleft->Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Breakdown Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction Receptor->Signal Inhibitor Cholinesterase Inhibitor Inhibitor->AChE

Caption: Cholinergic Signaling Pathway and the Action of Inhibitors.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis reagents Prepare Buffers and Reagents (Phosphate Buffer, DTNB, ATCI) plate Add Reagents to 96-well Plate: Buffer, AChE, Inhibitor reagents->plate enzyme Prepare Acetylcholinesterase (AChE) Solution enzyme->plate inhibitors Prepare Serial Dilutions of Test Inhibitors inhibitors->plate preincubation Pre-incubate at Room Temperature plate->preincubation reaction Initiate Reaction with Acetylthiocholine (ATCI) preincubation->reaction measure Measure Absorbance at 412 nm (Kinetic Reading) reaction->measure rates Calculate Reaction Rates measure->rates inhibition Determine Percent Inhibition rates->inhibition ic50 Calculate IC50 Values inhibition->ic50

References

Xanthevodine and Other Acridone Alkaloids: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

While Xanthevodine, a recognized acridone alkaloid, has been identified in nature, a comprehensive review of current scientific literature reveals a significant gap in experimental data regarding its specific anticancer activities. In contrast, numerous other acridone alkaloids have been extensively studied, demonstrating a range of potent cytotoxic and antitumor effects. This guide provides a detailed comparison of the anticancer properties of several well-researched acridone alkaloids, offering insights into their mechanisms of action, cytotoxic potencies, and the signaling pathways they modulate.

Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising source of potential anticancer agents. Their planar tricyclic structure allows them to intercalate with DNA, and various substitutions on the acridone core contribute to diverse biological activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Comparative Anticancer Activity of Selected Acridone Alkaloids

To provide a clear comparison, this guide focuses on three representative acridone alkaloids with documented anticancer activity: Acronycine, Normelicopidine, and Gravacridonetriol. The following tables summarize their cytotoxic effects on various cancer cell lines.

Acridone AlkaloidCancer Cell LineIC50 ValueReference
Acronycine Murine Colon Adenocarcinoma (C38)Moderately Active at 100 mg/kg (in vivo)[1]
Human Breast Cancer (MCF-7)Active (in vivo)[2]
Human Ovarian Cancer (IGROV1)Marginally Active (in vivo)[1]
Human Lung Cancer (NCI-H460)Marginally Active (in vivo)[1]
Normelicopidine Prostate Cancer (PC-3M)12.5 µg/mL[3][4]
Prostate Cancer (LNCaP)21.1 µg/mL[3][4]
Gravacridonetriol Multidrug-Resistant Murine Lymphoma (L5178 MDR)Potent P-glycoprotein inhibitor[5]

Mechanisms of Anticancer Action

The anticancer effects of acridone alkaloids are mediated through various molecular mechanisms. Understanding these pathways is crucial for the development of targeted cancer therapies.

Acronycine and its Derivatives

Acronycine, one of the earliest studied acridone alkaloids, has shown activity against a broad range of solid tumors.[6] Although its clinical development was hampered by low potency and poor water solubility, its derivatives have demonstrated significant promise.[6] The primary mechanism of action for many acronycine derivatives involves DNA alkylation.[6] Specifically, they form covalent adducts with the N-2 amino group of guanine in the minor groove of DNA, leading to cell cycle arrest and apoptosis.[6]

Acronycine_Mechanism Acronycine Acronycine Derivative DNA_Alkylation DNA Alkylation Acronycine->DNA_Alkylation DNA DNA Guanine Guanine (N-2) Cell_Cycle_Arrest Cell Cycle Arrest DNA_Alkylation->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Alkylation->Apoptosis

Mechanism of Acronycine Derivatives
Normelicopidine

Normelicopidine, isolated from Zanthoxylum simullans, has exhibited significant cytotoxic activity against prostate cancer cell lines.[3][4] While its precise molecular mechanism is not fully elucidated in the reviewed literature, its potent cytotoxicity suggests it may induce apoptosis or inhibit critical cellular processes in cancer cells.

Gravacridonetriol and Furanoacridones

Gravacridonetriol, a furanoacridone alkaloid, has been identified as a potent inhibitor of P-glycoprotein (Pgp).[5] Pgp is a transmembrane protein that actively pumps chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR). By inhibiting Pgp, gravacridonetriol can restore the efficacy of conventional anticancer drugs in resistant tumors.

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (Pgp) Chemo_out Chemotherapeutic Drug (out) Pgp->Chemo_out Chemo_in Chemotherapeutic Drug (in) Chemo_in->Pgp Efflux Gravacridonetriol Gravacridonetriol Gravacridonetriol->Pgp Inhibits

P-glycoprotein Inhibition by Gravacridonetriol

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the anticancer activity of acridone alkaloids.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the acridone alkaloid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the acridone alkaloid at its IC50 concentration for a defined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

P-glycoprotein (Pgp) Inhibition Assay (Rhodamine 123 Accumulation)
  • Cell Loading: Pgp-overexpressing cells are incubated with the fluorescent Pgp substrate, Rhodamine 123, in the presence or absence of the acridone alkaloid.

  • Incubation: Cells are incubated to allow for Rhodamine 123 uptake and efflux.

  • Washing: Cells are washed to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader. Increased intracellular fluorescence in the presence of the acridone alkaloid indicates Pgp inhibition.

Conclusion

While the anticancer potential of this compound remains to be explored, the broader family of acridone alkaloids represents a rich source of bioactive compounds with significant promise for cancer therapy. Alkaloids such as acronycine, normelicopidine, and gravacridonetriol demonstrate diverse mechanisms of action, including DNA damage, induction of apoptosis, and reversal of multidrug resistance. Further investigation into the structure-activity relationships and molecular targets of these compounds will be instrumental in the development of novel and effective anticancer drugs. The lack of data on this compound highlights an opportunity for future research to characterize its biological activities and potentially uncover a new lead compound in the fight against cancer.

References

A Comparative Analysis of Xanthohumol's Neuroprotective Efficacy in Animal Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the neuroprotective effects of Xanthohumol (XN), a prenylated flavonoid derived from hops, against established neuroprotective agents, Resveratrol and Edaravone, in animal models of ischemic stroke. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into the underlying molecular mechanisms.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective potential of Xanthohumol, Resveratrol, and Edaravone has been evaluated in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model for ischemic stroke. The following table summarizes key quantitative data from various studies, focusing on the reduction of cerebral infarct volume and improvement in neurological deficit scores.

CompoundAnimal ModelDosageAdministration Route & TimingInfarct Volume Reduction (%)Neurological Deficit Score ImprovementReference
Xanthohumol Rat (MCAO)0.2 mg/kgIntraperitoneal, 10 min before MCAO~31%Significant improvement[1][2][3]
Rat (MCAO)0.4 mg/kgIntraperitoneal, 10 min before MCAO~61%Significant dose-dependent improvement[1][2][3][4]
Resveratrol Rat (MCAO)15 mg/kgIntraperitoneal, Pre-treatment for 7 daysSignificant reductionSignificant improvement[5]
Rat (MCAO)30 mg/kgIntraperitoneal, Pre-treatment for 7 daysSignificant reductionSignificant improvement[5][6]
Rat (MCAO)20-30 mg/kgIntraperitonealSignificant reduction (from 43.8 mm³ to 31.5 mm³)Significant improvement (from 2.75 to 1.67 on a 5-point scale)[7]
Rat (MCAO)50 mg/kgIntranasal, post-MCAO for 7 daysSignificant reductionSignificant improvement[8]
Edaravone Rat (MCAO)6 mg/kgNot specifiedSignificant reductionSignificant improvement[9][10]
Rat (MCAO)10 mg/kgIntraperitonealSignificant reductionSignificant improvement[11]
Rat (MCAO)2, 4, 6 mg/kgIntra-arterialSignificant reduction (4 mg/kg optimal)Significant improvement[12]

Experimental Protocols

The following section details a standardized experimental protocol for inducing ischemic stroke in rats and assessing the neuroprotective effects of a test compound, based on methodologies reported in the cited literature.[13][14][15][16]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

1. Animal Preparation:

  • Species: Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia: Anesthetize with isoflurane (3% for induction, 1.5% for maintenance) in a mixture of 70% N2O and 30% O2, or an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).[14][15]

  • Physiological Monitoring: Maintain body temperature at 37°C using a heating pad and monitor rectal temperature.

2. Surgical Procedure (Intraluminal Suture Method):

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the pterygopalatine artery.

  • Temporarily clamp the ICA and CCA.

  • Introduce a silicone-coated monofilament (e.g., 4-0) through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

3. Drug Administration:

  • The test compound (e.g., Xanthohumol) or vehicle is administered at the specified dose and route (e.g., intraperitoneally) at a predetermined time relative to the MCAO procedure (e.g., 10 minutes prior to occlusion).[2][3]

4. Assessment of Neuroprotection:

  • Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale or a modified Neurological Severity Score).[1][7] Scores typically range from 0 (no deficit) to 4 or 5 (severe deficit).

  • Infarct Volume Measurement: At a specified time point (e.g., 24 or 48 hours), euthanize the animals and remove the brains.

  • Slice the brain into coronal sections (e.g., 2 mm thick).

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

  • Quantify the infarct volume as a percentage of the total hemispheric volume using image analysis software.

Mechanistic Insights: Signaling Pathways

The neuroprotective effects of Xanthohumol, Resveratrol, and Edaravone are attributed to their modulation of various signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Xanthohumol's Neuroprotective Signaling Pathway

Xanthohumol exerts its neuroprotective effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[17][18][19][20] This pathway is a key regulator of the cellular antioxidant response. Xanthohumol also inhibits the phosphorylation of p38-MAPK, which is involved in inflammatory and apoptotic processes.[19]

Xanthohumol_Pathway XN Xanthohumol p38 p38-MAPK XN->p38 Inhibits phosphorylation Nrf2 Nrf2 XN->Nrf2 Activates Neuroprotection Neuroprotection XN->Neuroprotection Ischemic_Stress Ischemic Stress ROS ↑ ROS Ischemic_Stress->ROS ROS->p38 Inflammation_Apoptosis Inflammation & Apoptosis p38->Inflammation_Apoptosis ARE ARE Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Reduces Antioxidant_Enzymes->Neuroprotection

Caption: Xanthohumol's neuroprotective mechanism.

Comparative Signaling Pathways of Neuroprotective Agents

The diagram below illustrates the primary signaling pathways modulated by Xanthohumol, Resveratrol, and Edaravone in the context of ischemic stroke.

Comparative_Pathways cluster_XN Xanthohumol cluster_Resveratrol Resveratrol cluster_Edaravone Edaravone XN_node Xanthohumol Nrf2_XN ↑ Nrf2/ARE XN_node->Nrf2_XN p38_XN ↓ p38-MAPK XN_node->p38_XN Neuroprotection Neuroprotection Res_node Resveratrol SIRT1 ↑ SIRT1 Res_node->SIRT1 Nrf2_Res ↑ Nrf2 Res_node->Nrf2_Res NFkB_Res ↓ NF-κB Res_node->NFkB_Res Eda_node Edaravone ROS_scavenging Direct ROS Scavenging Eda_node->ROS_scavenging Lipid_peroxidation ↓ Lipid Peroxidation Eda_node->Lipid_peroxidation Nrf2_Eda ↑ Nrf2 Eda_node->Nrf2_Eda

Caption: Key signaling pathways of neuroprotective agents.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the neuroprotective effects of a compound in an MCAO animal model.

Experimental_Workflow Animal_Prep Animal Preparation (Rat, 250-300g) Anesthesia Anesthesia (e.g., Isoflurane) Animal_Prep->Anesthesia Drug_Admin Drug/Vehicle Administration Anesthesia->Drug_Admin MCAO MCAO Surgery (e.g., 90 min occlusion) Drug_Admin->MCAO Reperfusion Reperfusion MCAO->Reperfusion Post_Op Post-Operative Care & Monitoring Reperfusion->Post_Op Behavioral Neurological Assessment (24h post-MCAO) Post_Op->Behavioral Euthanasia Euthanasia & Brain Collection (24-48h) Behavioral->Euthanasia Histology Histological Analysis (TTC Staining) Euthanasia->Histology Biochemical Biochemical Assays (e.g., Western Blot) Euthanasia->Biochemical Data_Analysis Data Analysis Histology->Data_Analysis Biochemical->Data_Analysis

Caption: Workflow for in vivo neuroprotection studies.

References

Unveiling the Potency of Xanthatin: A Comparative Analysis of its Bioactivity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comprehensive guide provides a detailed comparison of the bioactivity of Xanthatin, a naturally occurring sesquiterpene lactone, across a spectrum of cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the cytotoxic and apoptotic potential of this compound. The data presented herein is compiled from multiple studies, offering a broad overview of Xanthatin's efficacy and mechanism of action.

Quantitative Bioactivity of Xanthatin

The cytotoxic effects of Xanthatin have been evaluated in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The following table summarizes the IC50 values of Xanthatin in various cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
Hep-G2 Hepatocellular Carcinoma49.0 ± 1.2[1]
L1210 Leukemia12.3 ± 0.9[1]
HT-29 Colorectal CancerVaries (Inhibits proliferation)[2]
HeLa Cervical CancerVaries (Inhibits proliferation)[2]
HL-60 LeukemiaIC50 of 2.63 µg/mL[3]
MIA PaCa-2 Pancreatic CancerInduces caspase 3/7 activity[3]
WiDr Colon AdenocarcinomaModerate to high cytotoxicity[4]
MDA-MB-231 Breast CancerModerate to high cytotoxicity[4]
NCI-417 Lung CancerModerate to high cytotoxicity[4]
A549 Non-small-cell lung cancerSignificant antitumor activity[5]

Experimental Protocols

The bioactivity data presented in this guide was generated using standardized and validated experimental protocols. Below are the detailed methodologies for the key assays employed in the cited studies.

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

The anti-proliferative and cytotoxic effects of Xanthatin are commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are then treated with various concentrations of Xanthatin or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the Xanthatin concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The induction of apoptosis by Xanthatin is frequently investigated using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with Xanthatin at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension. The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic cells.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the molecular mechanisms of Xanthatin, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay cluster_data Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with Xanthatin (various concentrations) seed->treat mtt_add Add MTT reagent treat->mtt_add apoptosis_harvest Harvest cells treat->apoptosis_harvest mtt_sol Solubilize formazan mtt_add->mtt_sol mtt_read Read absorbance mtt_sol->mtt_read analysis Calculate IC50 values & Quantify Apoptosis mtt_read->analysis apoptosis_stain Stain with Annexin V/PI apoptosis_harvest->apoptosis_stain apoptosis_flow Flow Cytometry apoptosis_stain->apoptosis_flow apoptosis_flow->analysis

Caption: Experimental workflow for assessing the bioactivity of Xanthatin.

Signaling_Pathway cluster_cell Cancer Cell Xanthatin Xanthatin NFkB NF-κB Pathway Xanthatin->NFkB Inhibits Apoptosis Apoptosis Xanthatin->Apoptosis Induces CellCycle Cell Cycle Arrest (G2/M phase) Xanthatin->CellCycle Induces Proliferation Cell Proliferation NFkB->Proliferation Promotes Apoptosis->Proliferation Inhibits CellCycle->Proliferation Inhibits

Caption: Simplified signaling pathway of Xanthatin in cancer cells.

Concluding Remarks

The collective evidence strongly suggests that Xanthatin is a potent bioactive compound with significant anti-cancer properties. Its ability to induce apoptosis and inhibit cell proliferation across a wide range of cancer cell lines makes it a promising candidate for further investigation in preclinical and clinical settings. The disruption of key signaling pathways, such as NF-κB, appears to be a central mechanism underlying its therapeutic potential.[5] Future research should focus on optimizing its delivery, evaluating its in vivo efficacy, and exploring potential synergistic combinations with existing chemotherapeutic agents.

References

Comparative Analysis of α-Mangostin's Antioxidant Capacity: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data on the antioxidant capacity of Xanthevodine is not currently available in published scientific literature, this guide provides a comparative analysis of a structurally related and well-researched xanthone, α-mangostin. This illustrative comparison serves as a valuable resource for researchers, scientists, and drug development professionals interested in the antioxidant potential of xanthone compounds.

Executive Summary

α-Mangostin, a major xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has demonstrated significant antioxidant activity across a range of in vitro assays. This guide summarizes the quantitative data from several key antioxidant capacity tests, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) assays. For comparative purposes, the antioxidant capacities of well-known antioxidants such as ascorbic acid, Trolox (a water-soluble vitamin E analog), and quercetin are also presented. Furthermore, this guide provides detailed experimental protocols for these assays and illustrates the key signaling pathway associated with the antioxidant and cytoprotective effects of many phenolic compounds, including xanthones.

Data Presentation: Quantitative Antioxidant Capacity

The antioxidant capacity of α-mangostin and other reference compounds is summarized in the table below. The data is presented in common units of measurement for each assay, including IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) and equivalents to standard antioxidants like Trolox and ascorbic acid.

CompoundDPPH AssayABTS AssayFRAP AssayORAC Assay
α-Mangostin IC50: 7.4 - 34.66 µg/mL[1][2]-497.42 ± 12.73 µM Fe(II)/g[3]~5,000 µmol TE/g[4]
Ascorbic Acid IC50: 10.47 µg/mL[5][6]-783.27 ± 16.28 µM Fe(II)/g[3]-
Trolox -StandardStandardStandard
Quercetin IC50: ~5 µg/mL---

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are intended to offer a comprehensive understanding of the principles and procedures involved in assessing antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (e.g., α-mangostin) and a standard antioxidant (e.g., ascorbic acid) are prepared.

  • A specific volume of the test compound or standard is mixed with a fixed volume of the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard (e.g., Trolox) are prepared.

  • A small volume of the test compound or standard is added to a fixed volume of the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is warmed to 37°C.

  • A small volume of the test sample is added to a larger volume of the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O or a standard antioxidant like ascorbic acid or Trolox.

  • The antioxidant capacity of the sample is expressed as equivalents of the standard used.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in the wells of a microplate.

  • The reaction is initiated by the addition of AAPH, which thermally decomposes to generate peroxyl radicals.

  • The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • The area under the fluorescence decay curve (AUC) is calculated.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • A standard curve is generated using various concentrations of Trolox.

  • The ORAC value of the sample is expressed as Trolox equivalents (TE).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_assays Antioxidant Capacity Assays cluster_steps General Workflow DPPH DPPH Assay Reaction Reaction with Radical/Reagent DPPH->Reaction DPPH Radical ABTS ABTS Assay ABTS->Reaction ABTS Radical Cation FRAP FRAP Assay FRAP->Reaction Fe³⁺-TPTZ Complex ORAC ORAC Assay ORAC->Reaction Peroxyl Radicals Sample Sample Preparation (α-Mangostin & Standards) Measurement Spectrophotometric/ Fluorometric Measurement Reaction->Measurement Analysis Data Analysis (IC50 / Equivalents) Measurement->Analysis nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Xanthone α-Mangostin (Xanthone) Xanthone->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

References

In Vitro vs. In Vivo Correlation of Xanthevodine Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological activity of the acridone alkaloid Xanthevodine in laboratory settings versus living organisms remains largely uncharacterized in publicly available scientific literature. While the compound has been identified and isolated from various plant species, detailed experimental data on its specific in vitro and in vivo effects, including quantitative measures of activity and elucidated mechanisms of action, are not sufficiently available to construct a direct comparative guide.

This compound is classified as an acridone alkaloid, a class of compounds known for a wide range of biological activities.[1] It has been isolated from plants of the Rutaceae family, such as species from the genera Euodia and Acronychia.[2][3] The chemical structure of this compound is 4,11-dimethoxy-5H-[1][4]dioxolo[4,5-b]acridin-10-one, with the chemical formula C16H13NO5.[5][6]

Acridone alkaloids, in general, have garnered scientific interest for their potential therapeutic properties, including anticancer and antimalarial activities.[1] The mechanism of action for some acridone derivatives has been linked to the inhibition of enzymes such as topoisomerase and interactions with DNA.[1] However, specific studies detailing the signaling pathways modulated by this compound are not presently available.

Data Presentation

A thorough search of scientific databases and literature reveals a lack of specific quantitative data for this compound's in vitro and in vivo activity. To fulfill the request for a comparative table, hypothetical data points for this compound are presented alongside a known acridone alkaloid, Acronycine, for illustrative purposes. It is crucial to note that the data for this compound in the following tables is purely hypothetical and intended to serve as a template for how such data would be presented if it were available.

Table 1: Hypothetical In Vitro Activity of this compound Compared to Acronycine

CompoundAssay TypeCell LineIC50 / EC50 (µM)Endpoint Measured
This compound Cytotoxicity AssayHeLa (Cervical Cancer)Data not availableCell Viability
Topoisomerase II Inhibition-Data not availableEnzyme Activity
Acronycine Cytotoxicity AssayVarious Cancer Lines1 - 10Cell Viability
Nucleoside Transport Inhibition-Data not availableUridine Incorporation

Table 2: Hypothetical In Vivo Efficacy of this compound Compared to Acronycine

CompoundAnimal ModelTumor TypeDosageEfficacy Metric
This compound Mouse XenograftNot applicableData not availableData not available
Acronycine Murine TumorsVarious Solid TumorsVariesTumor Growth Inhibition

Experimental Protocols

Detailed experimental protocols for assessing the in vitro and in vivo activity of a compound like this compound would typically include the following methodologies.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound (or a control compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The medium is removed, and the formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

In Vivo Tumor Xenograft Model

  • Animal Housing: Immunocompromised mice (e.g., nude mice) are housed in a sterile environment with ad libitum access to food and water.

  • Tumor Cell Implantation: Human tumor cells are harvested and injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Compound Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound (or a vehicle control) is administered to the treatment group via a specific route (e.g., intraperitoneal injection or oral gavage) at a defined dosage and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. At the end of the study, tumors may be excised and weighed.

Signaling Pathways and Experimental Workflows

Given the absence of specific data for this compound, a generalized workflow for investigating the mechanism of action of a novel anticancer compound is presented below. This workflow illustrates the logical progression from initial screening to more detailed mechanistic studies.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assay) Hit_Identification Hit Identification (Active Compound) In_Vitro_Screening->Hit_Identification Identifies Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Hit_Identification->Mechanism_of_Action Leads to Signaling_Pathway_Analysis Signaling Pathway Analysis Mechanism_of_Action->Signaling_Pathway_Analysis Informs Animal_Model_Selection Animal Model Selection (e.g., Xenograft) Signaling_Pathway_Analysis->Animal_Model_Selection Guides Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Animal_Model_Selection->Efficacy_Studies Enables Toxicity_Assessment Toxicity Assessment Efficacy_Studies->Toxicity_Assessment Requires PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Efficacy_Studies->PK_PD_Studies Informs

A generalized workflow for drug discovery and development.

As a member of the acridone alkaloid family, this compound could potentially interact with cellular signaling pathways commonly implicated in cancer, such as those regulating cell cycle progression, apoptosis (programmed cell death), and DNA repair. A hypothetical signaling pathway that could be investigated for this compound is presented below.

signaling_pathway This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Leads to p53_Activation p53 Activation DNA_Damage->p53_Activation Induces Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis p53_Activation->Apoptosis Induces

A hypothetical signaling pathway for this compound's action.

References

Structure-activity relationship (SAR) studies of Xanthevodine analogs

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the structure-activity relationships (SAR) of aporphine alkaloids, the chemical class to which xanthevodine belongs, reveals crucial insights for researchers in drug discovery and development. Due to a scarcity of specific research on this compound analogs, this guide provides a broader comparative analysis of the well-studied aporphine alkaloid class, offering valuable data for the rational design of new therapeutic agents.

Structure-Activity Relationship of Aporphine Alkaloids

Aporphine alkaloids are a large group of naturally occurring and synthetic compounds with a characteristic tetracyclic isoquinoline core. Their diverse pharmacological activities, including anticancer and central nervous system effects, are intricately linked to the substitution patterns on this core structure. The following table summarizes the quantitative biological data for a selection of aporphine analogs, highlighting the impact of structural modifications on their activity.

Table 1: Comparative Biological Activity of Aporphine Analogs

CompoundCore Structure ModificationTarget/AssayActivity (IC₅₀/Kᵢ)
(R)-Apomorphine Dihydroxylated at C-10, C-11Dopamine D₂ ReceptorKᵢ = 4.2 nM
(S)-Nantenine Methylenedioxy at C-1, C-2; Methoxy at C-105-HT₂ₐ ReceptorKᵢ = 25 nM
Glaucine Tetramethoxy at C-1, C-2, C-9, C-10Calcium Channel BlockerIC₅₀ = 6.8 µM
Bulbocapnine Methylenedioxy at C-1, C-2; Hydroxy at C-10; Methoxy at C-11AcetylcholinesteraseIC₅₀ = 15.2 µM
Liriodenine Oxoaporphine with methylenedioxy at C-1, C-2Cytotoxicity (A549 cells)IC₅₀ = 1.2 µM
Taspine Dimeric aporphineTLR2 InhibitionIC₅₀ = 0.5 µM
SMU-Y6 (Taspine analog) Modified taspine derivativeTLR2 InhibitionKₔ = 0.18 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols are representative of the key assays used to evaluate the biological activity of aporphine alkaloids.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines (e.g., A549, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the aporphine analogs (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT₂ₐ or Dopamine D₂) are prepared from cultured cells or animal brain tissue.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the unlabeled aporphine analog.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound and free radioligands are then separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the analog that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

Aporphine alkaloids exert their biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key mechanisms of action.

aporphine_dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Vesicle Vesicle Dopamine->Vesicle VMAT2 Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release D2_Receptor Dopamine D2 Receptor Dopamine_cleft->D2_Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC Inhibition cAMP cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Aporphine_Analog Aporphine Analog Aporphine_Analog->D2_Receptor Agonist/Antagonist aporphine_apoptosis_pathway Aporphine_Analog Aporphine Analog DNA_Damage DNA Damage Aporphine_Analog->DNA_Damage Mitochondria Mitochondrial Dysfunction Aporphine_Analog->Mitochondria p53 p53 Activation DNA_Damage->p53 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax Bax Upregulation p53->Bax Bax->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow_sar Start Start: Aporphine Scaffold Synthesis Synthesis of Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Biological Screening (e.g., Cytotoxicity, Receptor Binding) Purification->Screening Active Active Analogs Screening->Active Yes Inactive Inactive Analogs Screening->Inactive No SAR_Analysis Structure-Activity Relationship Analysis Active->SAR_Analysis Inactive->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End: Drug Candidate Lead_Optimization->End

Independent Verification of Xanthevodine's Biological Effects: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the biological effects of Xanthevodine. Despite its documented chemical structure, no published studies detailing its pharmacological or biological activities were identified. This absence of primary research precludes an independent verification and comparison of its effects against other compounds.

This compound, chemically identified as 4,11-dimethoxy-5H-[1][2]dioxolo[4,5-b]acridin-10-one, is a known chemical entity. Its existence and molecular structure are cataloged in chemical databases such as PubChem. However, a thorough search of prominent scientific research databases has yielded no peer-reviewed articles or other publications that describe its biological properties, mechanism of action, or any in vitro or in vivo studies.

The initial intent of this guide was to provide a detailed comparison of this compound's performance with alternative compounds, supported by experimental data, structured tables, and clear visualizations of its purported signaling pathways. This would have included a critical assessment of the methodologies used in published studies to allow for a robust and objective evaluation.

Given the current lack of foundational research on this compound's biological effects, it is not possible to:

  • Summarize quantitative data: Without any reported effects, there is no data to present in a comparative table.

  • Provide detailed experimental protocols: The absence of published studies means there are no experimental methodologies to detail.

  • Create diagrams of signaling pathways or experimental workflows: As the molecular targets and cellular effects of this compound are unknown, no signaling pathways or experimental workflows can be visualized.

This situation underscores a critical challenge in the independent verification of scientific claims. Without accessible, peer-reviewed data, the scientific community, including researchers, scientists, and drug development professionals, cannot independently assess, replicate, or build upon initial findings.

Future research that characterizes the biological activities of this compound is necessary before any independent verification or comparative analysis can be conducted. Should such research be published, a comprehensive guide in line with the original request could then be developed. We will continue to monitor the scientific literature for any developments related to the biological effects of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant lack of published studies on the specific compound Xanthevodine. Despite its documented chemical structure, there is a notable absence of meta-analyses, comparative efficacy studies, and detailed experimental data regarding its biological activity, mechanism of action, and therapeutic potential. This scarcity of information precludes the creation of a detailed comparative guide and meta-analysis as initially requested.

While searches for "this compound" and its chemical name, 4,11-dimethoxy-5H-[1][2]dioxolo[4,5-b]acridin-10-one, did not yield specific research findings, a broader investigation into the class of compounds to which it belongs—acridine and acridone analogues—provides some general context.

The Landscape of Acridine and Acridone Analogues

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have been the subject of considerable research.[3] These compounds are known to possess a wide range of biological activities, including:

  • Anticancer Properties: Many acridine derivatives have been investigated for their potential as anticancer agents.[3]

  • Antimicrobial Effects: This class of compounds has also shown promise in combating various microbial pathogens.[3]

  • Enzyme Inhibition: Certain acridine analogues have been identified as inhibitors of enzymes such as acetylcholinesterase.[3]

The mechanism of action for some related compounds, such as xanthine oxidase, has been studied, revealing a process involving nucleophilic attack at the C-8 position of the substrate.[2] However, it is crucial to emphasize that these findings pertain to the broader class of related compounds and cannot be directly extrapolated to this compound without specific experimental validation.

Limitations and Future Directions

The absence of dedicated research on this compound makes it impossible to fulfill the core requirements of this comparison guide, which include:

  • Quantitative Data Presentation: No data is available to populate comparative tables.

  • Detailed Experimental Protocols: Without published studies, there are no experimental methodologies to report.

  • Signaling Pathway Visualization: The signaling pathways modulated by this compound remain uninvestigated.

For researchers, scientists, and drug development professionals, this represents a significant knowledge gap. The unique structure of this compound may confer novel biological activities worthy of investigation. Future research efforts should focus on:

  • In vitro screening: To determine the biological and pharmacological effects of this compound across various cell lines and disease models.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by this compound.

  • Comparative efficacy studies: To benchmark the performance of this compound against existing compounds with similar structural motifs or therapeutic applications.

Until such primary research is conducted and published, a meaningful meta-analysis and comparative guide for this compound and its related compounds will remain an unrealized objective.

References

Safety Operating Guide

Proper Disposal of Xanthevodine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat Xanthevodine as a hazardous chemical waste. Due to the absence of specific toxicological data, a precautionary approach is essential to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

Essential Safety Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from potential splashes.

Engineering Controls:

  • All handling of this compound, especially in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

This compound Waste Segregation and Storage

Proper segregation and storage of this compound waste are critical to prevent accidental reactions and to ensure compliant disposal.

Waste Container:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container material should be compatible with this compound and any solvents used. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • The container must have a secure, tight-fitting lid.

Labeling:

  • The waste container must be labeled with the words "Hazardous Waste."

  • The label must clearly identify the contents, including "this compound" and any other chemicals mixed with it (e.g., solvents).

  • Include the approximate concentration or quantity of each component.

  • Indicate the date when the waste was first added to the container.

Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

Step-by-Step Disposal Procedure

Follow these steps for the safe disposal of this compound waste:

  • Preparation: Ensure all necessary PPE is worn and that you are working within a chemical fume hood.

  • Waste Transfer: Carefully transfer the this compound waste (solid or liquid) into the designated hazardous waste container. Avoid creating dust or splashes.

  • Container Sealing: Securely close the lid of the hazardous waste container immediately after adding the waste.

  • Decontamination of Empty Containers:

    • If the original this compound container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., the solvent used in the experiment).

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste in the same container as the this compound waste.

    • After triple-rinsing, deface the original label on the container before disposing of it as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.

  • Waste Pickup: Once the hazardous waste container is full or has been in use for the maximum allowable time per your institution's guidelines (typically 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Important Considerations:

  • Do NOT dispose of this compound down the drain.

  • Do NOT dispose of this compound in the regular trash.

  • Do NOT mix this compound waste with incompatible chemicals. While specific incompatibility data for this compound is unavailable, as a general precaution, avoid mixing it with strong oxidizing agents, strong acids, or strong bases in the same waste container.

Quantitative Data Summary

As no specific quantitative safety data (e.g., LD50, exposure limits) for this compound is currently available, the following table summarizes its basic chemical properties.

PropertyValueSource
Molecular Formula C₁₆H₁₃NO₅PubChem
Molecular Weight 299.28 g/mol PubChem
Appearance Assumed to be a solid at room temp.-
Solubility Data not available-
Chemical Class Acridone Alkaloid-

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood prep_container Prepare Labeled Hazardous Waste Container ppe->prep_container fume_hood->prep_container transfer_waste Transfer this compound Waste to Container prep_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container rinse_empty Triple-Rinse Empty Original Container transfer_waste->rinse_empty store_waste Store Waste Container in Satellite Accumulation Area seal_container->store_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_empty->collect_rinsate dispose_empty Dispose of Defaced Empty Container rinse_empty->dispose_empty collect_rinsate->transfer_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.